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1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol Documentation Hub

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  • Product: 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol
  • CAS: 1344374-50-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol: A Privileged Scaffold for Modern Drug Discovery

Abstract: This whitepaper provides a comprehensive technical overview of 1-[(2-chloro-4-fluorophenyl)methyl]azetidin-3-ol, a heterocyclic compound of significant interest in medicinal chemistry. We will dissect its molec...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This whitepaper provides a comprehensive technical overview of 1-[(2-chloro-4-fluorophenyl)methyl]azetidin-3-ol, a heterocyclic compound of significant interest in medicinal chemistry. We will dissect its molecular structure, outline a robust synthetic pathway with mechanistic rationale, detail analytical characterization protocols, and explore its application as a privileged scaffold in drug development. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of strained heterocyclic systems for the creation of novel therapeutics.

Introduction: The Ascendancy of the Azetidine Scaffold

In contemporary drug discovery, the pursuit of novel chemical entities with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Among the various heterocyclic systems, azetidines—four-membered saturated rings containing one nitrogen atom—have emerged as vital structural motifs.[1][2] Their significance stems from a unique combination of physicochemical properties conferred by the strained four-membered ring.[1][3]

Key characteristics of the azetidine scaffold include:

  • Structural Rigidity: The strained ring reduces conformational flexibility, which can lead to higher binding affinity and selectivity for biological targets.[3]

  • sp³-Rich Character: Azetidines increase the three-dimensional character of a molecule, a desirable trait for moving beyond flat, aromatic compounds and improving solubility and metabolic profiles.[1]

  • Improved Physicochemical Properties: Incorporation of an azetidine ring can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability compared to larger, more flexible amine analogs like pyrrolidines or piperidines.[1][4]

  • Novel Chemical Space: They provide unique vectors for substituent placement, allowing for precise exploration of a target's binding pocket.[5]

The compound 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol is a prime exemplar of this class, combining the foundational azetidine-3-ol core with a strategically substituted aromatic moiety, making it a highly valuable building block for library synthesis and lead optimization campaigns.[6]

Molecular Structure and Physicochemical Properties

Structural Elucidation

The structure of 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol is composed of two primary components:

  • The Azetidin-3-ol Core: A saturated four-membered heterocycle featuring a nitrogen atom at position 1 and a hydroxyl (-OH) group at position 3. The hydroxyl group serves as a critical hydrogen bond donor and acceptor, while the nitrogen atom provides a point of attachment and influences the molecule's basicity.[7]

  • The N-Substituent: A (2-Chloro-4-fluorophenyl)methyl, or 2-chloro-4-fluorobenzyl, group attached to the nitrogen atom. This group introduces aromatic character and specific electronic properties due to the ortho-chloro and para-fluoro substituents, which can modulate target interactions and metabolic stability.[8]

Chemical Structure: Chemical Structure of 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol

Physicochemical Data Summary

The following table summarizes key computed and empirical properties of the title compound, which are crucial for assessing its drug-like potential.

PropertyValueSignificance in Drug Discovery
Molecular Formula C₁₀H₁₁ClFNODefines the elemental composition.
Molecular Weight 215.65 g/mol Falls within the "Rule of Five" for good oral bioavailability.
Topological Polar Surface Area (TPSA) 32.7 ŲSuggests good potential for cell membrane permeability and oral absorption.[9]
Predicted LogP 1.5 - 2.0Indicates a balance between aqueous solubility and lipid membrane permeability.
Hydrogen Bond Donors 1 (from -OH)Provides a key interaction point for binding to biological targets.[10]
Hydrogen Bond Acceptors 2 (from N, O)Offers additional sites for specific receptor interactions.[10][11]
Rotatable Bonds 3Low number of rotatable bonds implies reduced conformational entropy loss upon binding, potentially increasing affinity.[10]

Synthesis and Mechanistic Rationale

The synthesis of 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol is most efficiently achieved through the N-alkylation of azetidin-3-ol. This approach is modular, allowing for the introduction of various substituted benzyl groups.

Retrosynthetic Analysis

A logical retrosynthetic disconnection occurs at the C-N bond between the azetidine nitrogen and the benzylic carbon. This identifies azetidin-3-ol (or its hydrochloride salt) and a suitable 2-chloro-4-fluorobenzyl electrophile, such as 2-chloro-4-fluorobenzyl bromide, as the key starting materials.

Detailed Experimental Protocol: N-Alkylation

This protocol is a representative, field-proven method for the synthesis of N-benzylated azetidines.

Step 1: Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add azetidin-3-ol hydrochloride (1.0 eq., e.g., 5.0 g).[12]

  • Add a suitable polar aprotic solvent such as acetonitrile or N,N-Dimethylformamide (DMF) (approx. 100 mL).

  • Add a non-nucleophilic base (e.g., potassium carbonate, K₂CO₃, or triethylamine, Et₃N) (2.5-3.0 eq.).

Causality: The base is crucial for two reasons. First, it neutralizes the hydrochloride salt to liberate the free azetidin-3-ol amine. Second, it acts as an acid scavenger, neutralizing the HBr generated during the subsequent nucleophilic substitution reaction. An excess is used to drive the reaction to completion.

Step 2: Addition of Electrophile

  • Slowly add 1-(bromomethyl)-2-chloro-4-fluorobenzene (1.05 eq.) to the stirring suspension at room temperature.

  • Heat the reaction mixture to 60-80 °C.

Causality: Heating provides the necessary activation energy for the Sₙ2 reaction between the nucleophilic azetidine nitrogen and the electrophilic benzylic carbon of the bromide. Using a slight excess of the alkylating agent ensures complete consumption of the more valuable azetidin-3-ol starting material.

Step 3: Reaction Monitoring and Workup

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Redissolve the crude residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with water and brine to remove residual base and DMF.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

Step 4: Purification

  • Purify the crude product via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol as a solid or oil.

Visualization of Synthesis Workflow

G cluster_start Starting Materials cluster_process Process cluster_end Final Product A Azetidin-3-ol HCl React N-Alkylation (Sₙ2) Heat (60-80 °C) A->React B 2-Chloro-4-fluorobenzyl Bromide B->React C Base (K₂CO₃) C->React D Solvent (Acetonitrile) D->React Workup Aqueous Workup (Filtration, Extraction, Drying) React->Workup Purify Flash Chromatography Workup->Purify Product 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol Purify->Product

Caption: Workflow for the synthesis of the title compound.

Analytical Characterization

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.

Spectroscopic and Analytical Data

The following table outlines the expected analytical data for 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol, based on established principles and data from analogous structures.[13][14]

TechniqueExpected Results
¹H NMR Aromatic Region (δ 7.0-7.5 ppm): 3 distinct signals corresponding to the protons on the substituted phenyl ring. CH-OH (δ ~4.5 ppm): Multiplet for the proton on the carbon bearing the hydroxyl group. Benzylic CH₂ (δ ~3.7 ppm): Singlet for the two protons of the N-CH₂-Ar group. Azetidine CH₂ (δ 2.8-3.5 ppm): Two sets of multiplets for the non-equivalent protons on the azetidine ring. Hydroxyl OH (δ ~1.5-3.0 ppm): Broad singlet, exchangeable with D₂O.
¹³C NMR Aromatic Carbons (δ 115-165 ppm): Signals for the 6 aromatic carbons, including two large signals for the C-F and C-Cl carbons with characteristic J-coupling for C-F. CH-OH (δ ~65 ppm): Signal for the carbon attached to the hydroxyl group. Benzylic CH₂ (δ ~60 ppm): Signal for the benzylic carbon. Azetidine CH₂ (δ ~55 ppm): Signals for the two carbons of the azetidine ring.
FT-IR O-H Stretch: Broad peak around 3300-3400 cm⁻¹. C-H Stretch (Aromatic/Aliphatic): Peaks around 2850-3100 cm⁻¹. C-F Stretch: Strong absorption around 1200-1250 cm⁻¹. C-Cl Stretch: Absorption around 700-800 cm⁻¹.
Mass Spec (ESI+) [M+H]⁺: Expected peak at m/z = 216.05.
HPLC Purity assessment, should yield a single major peak (>95%) under standard conditions.
Visualization of Analytical Workflow

G cluster_techniques Characterization Techniques Crude Crude Product (Post-Workup) Purified Purified Product (Post-Chromatography) Crude->Purified NMR ¹H & ¹³C NMR Purified->NMR MS Mass Spectrometry Purified->MS IR FT-IR Spectroscopy Purified->IR HPLC HPLC Analysis Purified->HPLC Data Structural & Purity Data Final Characterized Compound (>95% Purity) Data->Final NMR->Data MS->Data IR->Data HPLC->Data

Caption: Standard workflow for analytical characterization.

Applications in Drug Discovery and Development

A Scaffold for Lead Optimization

1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol is not typically an active pharmaceutical ingredient itself, but rather a versatile building block or scaffold. Its value lies in the strategic placement of functional handles that can be readily modified.

  • The Hydroxyl Group: This group can be derivatized to form ethers, esters, or be used in Mitsunobu reactions. It also serves as a potent pharmacophoric feature, capable of forming key hydrogen bond interactions within a receptor active site.

  • The Aromatic Ring: The chloro and fluoro substituents provide metabolic blocking sites and can participate in specific halogen bonding or dipole-dipole interactions. They also modulate the electronics of the phenyl ring.

  • The Azetidine Nitrogen: While occupied by the benzyl group, this nitrogen's basicity is tuned, which can be critical for avoiding off-target effects (e.g., hERG channel binding) and controlling pharmacokinetic properties.

The incorporation of this scaffold has been shown to be a successful strategy in developing agents for a range of diseases, including central nervous system (CNS) disorders, inflammation, and infectious diseases.[1][3]

Visualization of SAR Logic

The following diagram illustrates how this scaffold can be used to explore Structure-Activity Relationships (SAR).

G cluster_R1 R1: Hydroxyl Modification cluster_R2 R2: Aromatic Ring Modification cluster_R3 R3: Azetidine Ring Modification Core 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol R1_Node O-R₁ Core->R1_Node Vector 1 R2_Node Ar-R₂ Core->R2_Node Vector 2 R3_Node Ring Analogs Core->R3_Node Vector 3 R1_Examples Ethers (R₁=Alkyl, Aryl) Esters (R₁=Acyl) Displacement (e.g., F, NH₂) R1_Node->R1_Examples Modulates H-bonding, Solubility, Potency R2_Examples Vary Halogen (Br, I, CF₃) Add Groups (Me, OMe) Replace with Heterocycle R2_Node->R2_Examples Tunes Electronics, Metabolic Stability, Selectivity R3_Examples Stereoisomers Gem-disubstitution Spirocycles R3_Node->R3_Examples Explores 3D Space, Conformational Lock

Caption: Key modification vectors for SAR exploration.

Conclusion

1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol represents a confluence of desirable features for modern medicinal chemistry. Its structurally rigid, sp³-rich azetidine core imparts favorable physicochemical properties, while its strategically placed functional groups—a modifiable hydroxyl and a tunable aromatic ring—provide the necessary handles for extensive SAR studies and lead optimization. The synthetic accessibility and modular nature of this compound solidify its role as a high-value building block for the development of next-generation therapeutics. This guide has provided the foundational knowledge required for its synthesis, characterization, and strategic deployment in drug discovery programs.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective.
  • Baxendale Group, Durham University. Photochemical Flow Synthesis of 3‐Hydroxyazetidines.
  • Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337.
  • Google Patents. (CN106831523A). The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
  • CymitQuimica. CAS 45347-82-8: azetidin-3-ol.
  • Google Patents. (CN102827052A). Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • Google Patents. (CN102976993A). Synthetic method of 3-hydroxyazetidine hydrochloride.
  • Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • Rani, V.E. & Reddy, P.R. (2018). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Open Journal of Medicinal Chemistry, 8, 22-29.
  • ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry.
  • ACS Publications. (2025, March 19). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
  • PMC. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
  • The Royal Society of Chemistry. Supporting Information.
  • Benchchem. (2025). Application Notes and Protocols: Azetidine, 1-[(4-fluorophenyl)sulfonyl]- in Medicinal Chemistry.
  • Guidechem. Azetidine, 2-(4-chloro-3-fluorophenyl)- 1270402-31-7 wiki.
  • ChemScene. 1339464-47-9 | 1-(2-(4-Fluorophenoxy)ethyl)azetidin-3-ol.
  • Fisher Scientific. Azetidines.
  • BLD Pharm. 18621-18-6|Azetidin-3-ol hydrochloride.
  • MDPI. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • ChemScene. 848392-23-4 | 3-(4-Fluorophenyl)azetidin-3-ol.

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodology of 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol

Executive Summary In modern medicinal chemistry, the shift from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds is a critical strategy for improving the clinical success rates of drug candida...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the shift from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds is a critical strategy for improving the clinical success rates of drug candidates. 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol (CAS: 1344374-50-0)[1] is a highly privileged, bifunctional building block that perfectly embodies this paradigm. By combining the rigid, hydrophilic azetidine core with a lipophilic, metabolically shielded halogenated benzyl group, this molecule serves as a foundational intermediate for synthesizing Monoacylglycerol Lipase (MAGL) inhibitors, CNS-active therapeutics, and advanced kinase inhibitors[2].

This whitepaper provides an in-depth technical analysis of its molecular properties, the mechanistic rationale for its use in drug design, and a self-validating synthetic protocol for its preparation.

Physicochemical Profiling & Structural Data

Accurate physicochemical data is the cornerstone of structure-based drug design (SBDD). The molecular formula of 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol is C₁₀H₁₁ClFNO , yielding a molecular weight of 215.65 g/mol [3].

The table below summarizes the critical quantitative parameters required for pharmacokinetic modeling and Lipinski rule evaluations:

ParameterValueMechanistic Implication
Molecular Formula C₁₀H₁₁ClFNODefines the exact stoichiometric baseline for synthesis[3].
Molecular Weight 215.65 g/mol Low MW allows for downstream functionalization without exceeding the 500 Da limit for oral bioavailability.
Monoisotopic Mass 215.0513 DaCritical for high-resolution mass spectrometry (HRMS) validation.
Hydrogen Bond Donors 1 (-OH)Provides a highly directional vector for target protein interaction.
Hydrogen Bond Acceptors 2 (N, O)Enhances aqueous solubility and modulates the pKa of the amine.
Rotatable Bonds 2Low conformational entropy penalty upon target binding.

Structural Rationale in Drug Discovery

As an Application Scientist, it is vital to understand why specific moieties are selected during lead optimization. The architecture of 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol is deliberately engineered for optimal Lipophilic Ligand Efficiency (LLE)[4].

The Azetidin-3-ol Core

Azetidines are increasingly utilized as bioisosteres for pyrrolidines and piperidines[5]. The four-membered ring imposes significant conformational rigidity, which reduces the entropic penalty upon binding to a target receptor. Furthermore, the high sp³ character of the azetidine ring improves aqueous solubility and metabolic stability compared to acyclic amines. The C3-hydroxyl group serves as a versatile synthetic handle (e.g., for mesylation, fluorination, or etherification) and acts as a critical hydrogen-bond donor in the final Active Pharmaceutical Ingredient (API).

The 2-Chloro-4-fluorobenzyl Vector

The incorporation of the 2-chloro-4-fluorobenzyl moiety is a masterclass in metabolic shielding. The fluorine atom at the para-position blocks cytochrome P450 (CYP450)-mediated aromatic oxidation, a common metabolic liability. Meanwhile, the bulky chlorine atom at the ortho-position restricts the rotation of the benzyl bond, locking the molecule into a preferred bioactive conformation. This specific halogenation pattern enhances π-π stacking interactions within hydrophobic target pockets while minimizing off-target promiscuity[4].

Pharmacology Target Biological Target (e.g., MAGL, CNS Receptors) Azetidine Azetidin-3-ol Core - High sp3 fraction - Rigid conformation - H-bond donor (-OH) API Final Active Pharmaceutical Ingredient (API) Azetidine->API Scaffold Foundation Benzyl 2-Chloro-4-fluorobenzyl - CYP450 Shielding - Lipophilic Ligand Efficiency - π-π stacking Benzyl->API Pharmacophore Vector API->Target High-affinity Binding

Fig 1: Pharmacological integration of the azetidine and benzyl moieties into a final API.

Synthetic Methodology & Protocol

The synthesis of 1-benzylazetidin-3-ol derivatives is notoriously challenging due to the high ring strain of the four-membered heterocycle and the propensity for side reactions (e.g., dimerization). The following protocol is a highly optimized, self-validating two-step workflow designed to maximize atom economy and suppress bis-alkylated impurities[6].

Step 1: Kinetically Controlled Epoxide Opening

Objective: Form the chlorohydrin intermediate without triggering premature cyclization.

  • Reagents: Suspend 2-chloro-4-fluorobenzylamine (1.0 eq) in a green solvent system (H₂O/MeOH, 9:1 v/v).

  • Temperature Control (Critical): Cool the reactor to 0–5 °C. Causality: Maintaining this strict thermal boundary is imperative. At higher temperatures, the amine will attack a second molecule of epichlorohydrin, forming an irreversible di(3-chloro-2-hydroxypropyl)amine impurity[6].

  • Addition: Dropwise add 2-(chloromethyl)oxirane (epichlorohydrin, 0.95 eq) over 2 hours.

  • Stirring: Maintain at 0–5 °C for 16 hours until complete consumption of the epoxide is confirmed via TLC or LC-MS.

Step 2: Thermodynamically Driven Intramolecular Cyclization

Objective: Execute an S_N2 ring closure to form the strained azetidine ring.

  • Solvent Exchange: Isolate the intermediate chlorohydrin and dissolve it in acetonitrile (CH₃CN).

  • Base Addition: Add anhydrous sodium carbonate (Na₂CO₃, 1.5 eq) or triethylamine. Causality: A mild base is required to deprotonate the amine, rendering it sufficiently nucleophilic to displace the adjacent primary chloride[7].

  • Thermal Activation: Heat the mixture to 80–90 °C under reflux for 16 hours. The thermal energy is required to overcome the high activation barrier associated with forming a strained four-membered ring.

  • Workup: Filter the inorganic salts, concentrate the filtrate in vacuo, and purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to yield the pure 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol.

Synthesis A 2-Chloro-4-fluorobenzylamine + Epichlorohydrin B Chlorohydrin Intermediate (0-5 °C, H2O/MeOH) A->B Nucleophilic Ring Opening C Intramolecular Cyclization (Base, 80-90 °C) B->C Deprotonation D 1-[(2-Chloro-4-fluorophenyl)methyl] azetidin-3-ol C->D SN2 Ring Closure

Fig 2: Two-step synthetic workflow for 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol.

Analytical Validation

To ensure the integrity of the synthesized building block, the following self-validating analytical checks must be performed:

  • LC-MS (ESI+): The mass spectrum must show a dominant [M+H]⁺ peak at m/z 216.05. The presence of the chlorine atom will be validated by a distinct M+2 isotopic peak at m/z 218.05 (approx. 33% intensity of the parent peak).

  • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic highly shielded, multiplet signals of the azetidine ring protons (typically between δ 2.80 - 3.80 ppm) and the distinct singlet of the benzylic CH₂ linker (approx. δ 3.60 ppm). The aromatic region must integrate to exactly 3 protons, confirming the tri-substituted benzene ring.

References

  • Chen, X., et al. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC. Retrieved from[Link]

  • Reddy, V. V. R. M. K., et al. Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine. ACS Publications. Retrieved from[Link]

  • Wang, Y., et al. Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. ACS Publications. Retrieved from[Link]

  • Hatori, A., et al. Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a 'tail switching' strategy on a piperazinyl azetidine skeleton. PMC. Retrieved from[Link]

  • Nakatani, A., et al. Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl Moiety. ACS Publications. Retrieved from[Link]

Sources

Exploratory

Technical Guide: Structure-Activity Relationship (SAR) of Fluorinated Benzyl Azetidines

Executive Summary: The "Goldilocks" Scaffold In modern medicinal chemistry, the N-benzyl azetidine moiety has emerged as a privileged scaffold, effectively bridging the gap between the highly reactive aziridines and the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Goldilocks" Scaffold

In modern medicinal chemistry, the N-benzyl azetidine moiety has emerged as a privileged scaffold, effectively bridging the gap between the highly reactive aziridines and the conformationally flexible pyrrolidines. This guide dissects the Structure-Activity Relationship (SAR) of this scaffold, with a specific focus on fluorination as a critical modulator of physicochemical properties.

For drug developers, this scaffold offers three distinct advantages:

  • Bioisosterism: It serves as a contracted bioisostere of piperidine and pyrrolidine, reducing molecular weight (MW) and lipophilicity (

    
    ) while maintaining vector orientation.
    
  • pKa Modulation: The ability to tune basicity via ring fluorination (3-F or 3,3-difluoro) allows for precise control over membrane permeability and hERG channel avoidance.

  • Metabolic Shielding: Fluorination of the benzyl ring blocks rapid oxidative clearance (CYP-mediated benzylic hydroxylation).

Architectural Rationale & SAR Vectors

The success of the fluorinated benzyl azetidine lies in its tunable vectors. We analyze this through three distinct zones: The Azetidine Core , the Benzyl Linker , and the Aryl Periphery .

Zone A: The Azetidine Core (Basicity & Conformational Bias)

The azetidine nitrogen is inherently basic (


 for N-benzyl azetidine). High basicity often correlates with phospholipidosis and hERG toxicity.
  • The Fluorine Switch: Introducing fluorine at the C3 position of the azetidine ring exploits the inductive electron-withdrawing effect (

    
    ) to lower the pKa of the amine.
    
    • 3-Fluoroazetidine: Lowers pKa by ~1.5–2.0 units.

    • 3,3-Difluoroazetidine: Lowers pKa by ~3.0–4.0 units (resulting pKa

      
       6.0–7.0).
      
  • Impact: This reduction in basicity reduces lysosomal trapping (reducing volume of distribution,

    
    ) and improves oral bioavailability by preventing ionization at physiological pH.
    
Zone B: The Benzyl Linker (Metabolic Liability)

The benzylic carbon is a "metabolic soft spot," prone to oxidation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).

  • Strategy: While direct fluorination of the linker (

    
    -fluorination) is synthetically challenging and chemically unstable, ortho-fluorination  on the phenyl ring (Zone C) provides steric shielding and electronic deactivation of the benzylic position.
    
Zone C: The Aryl Periphery (Potency & Selectivity)
  • Para-Fluorine: often improves metabolic stability against para-hydroxylation and increases lipophilicity slightly to improve blood-brain barrier (BBB) penetration.

  • Ortho-Fluorine: Induces a twisted conformation between the benzyl ring and the methylene linker, often locking the molecule into a bioactive conformation that fits specific GPCR hydrophobic pockets (e.g., S1P1 receptors).

Visualization: The SAR Decision Tree

The following diagram illustrates the logical flow of optimizing this scaffold during a Hit-to-Lead campaign.

SAR_Logic Start Hit Compound (N-Benzyl Azetidine) Issue_Basicity Issue: High Basicity (pKa > 9) hERG / Phospholipidosis Start->Issue_Basicity Issue_Metabolism Issue: High Clearance (Benzylic Oxidation) Start->Issue_Metabolism Sol_RingF Solution: 3,3-Difluoroazetidine Issue_Basicity->Sol_RingF Inductive Effect Sol_BenzylF Solution: Ortho/Para-Fluorobenzyl Issue_Metabolism->Sol_BenzylF Steric/Electronic Shield Result_PK Result: Lower pKa (~6.5) Reduced Vss Sol_RingF->Result_PK Result_Metab Result: Blocked Metabolic Soft Spot Sol_BenzylF->Result_Metab Candidate Optimized Candidate (High LipE) Result_PK->Candidate Result_Metab->Candidate

Figure 1: Optimization logic flow for fluorinated benzyl azetidines, addressing PK and toxicity liabilities.

Case Study: S1P1 Receptor Agonists

The Sphingosine-1-phosphate receptor 1 (S1P1) agonists represent the premier application of this SAR. First-generation drugs like Fingolimod required phosphorylation. Second-generation molecules (e.g., Siponimod, Ozanimod) utilized the azetidine scaffold to create direct agonists.

Quantitative Data Comparison

The table below demonstrates the effect of fluorination on a hypothetical benzyl azetidine lead series targeting S1P1 (Data synthesized from class trends [1, 2]).

Compound IDAzetidine RingBenzyl SubstitutionpKa (Exp)CYP3A4

(µL/min/mg)
S1P1

(nM)
BA-01 UnsubstitutedH (None)10.2> 150 (High)45
BA-02 3-FluoroH (None)8.811032
BA-03 3,3-DifluoroH (None)6.495120 (Potency Loss)
BA-04 3-Fluoro4-Fluoro (Para)8.745 (Medium)18
BA-05 3-Fluoro 2,4-Difluoro 8.6 < 15 (Low) 4

Analysis:

  • BA-03: While 3,3-difluorination solved the pKa issue, the steric bulk of two fluorine atoms in the small ring likely interfered with the polar headgroup binding pocket of S1P1, causing a potency drop.

  • BA-05: The optimal balance. Single fluorination on the ring modulates pKa moderately, while the 2,4-difluorobenzyl group provides metabolic stability and fills the hydrophobic pocket, resulting in the highest potency (4 nM).

Experimental Protocol: Reductive Amination

This protocol describes the synthesis of N-(4-fluorobenzyl)-3-fluoroazetidine , a representative building block. This method is preferred over direct alkylation due to fewer side products (over-alkylation).

Reagents & Equipment
  • Amine: 3-Fluoroazetidine hydrochloride (1.0 eq)

  • Aldehyde: 4-Fluorobenzaldehyde (1.1 eq)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Base: Diisopropylethylamine (DIPEA) (1.2 eq) - Critical to free the salt.

Step-by-Step Methodology
  • Free Base Formation (In Situ): In a dry round-bottom flask under

    
    , suspend 3-fluoroazetidine HCl (10 mmol) in DCE (30 mL). Add DIPEA (12 mmol) dropwise. Stir for 15 minutes until the solution clarifies.
    
  • Imine Formation: Add 4-fluorobenzaldehyde (11 mmol) to the mixture. Add activated molecular sieves (4Å) to sequester water (optional but recommended for yield). Stir at Room Temperature (RT) for 1–2 hours.

    • Checkpoint: Monitor by TLC or LCMS for the disappearance of the amine and formation of the imine intermediate.

  • Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 10 minutes. (Caution: Mild gas evolution). Allow the reaction to warm to RT and stir overnight (12–16 hours).

  • Quench & Workup: Quench with saturated aqueous

    
     (30 mL). Stir vigorously for 20 minutes. Extract the aqueous layer with DCM (
    
    
    
    mL).
  • Purification: Dry combined organics over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel; Gradient: 0–10% MeOH in DCM).
    
    • Note: Azetidines can be streaky on silica; adding 1%

      
       to the eluent improves peak shape.
      
Synthetic Workflow Diagram

Synthesis_Workflow Step1 Step 1: Salt Break 3-F-Azetidine HCl + DIPEA (DCE, 15 min) Step2 Step 2: Imine Formation + 4-F-Benzaldehyde (RT, 2h) Step1->Step2 Intermediate Intermediate: Imine Species Step2->Intermediate - H2O Step3 Step 3: Reduction + NaBH(OAc)3 (0°C -> RT, 16h) Step4 Step 4: Workup & Purification NaHCO3 Quench -> Extraction Flash Chromatography Step3->Step4 Product Product: N-(4-fluorobenzyl)-3-fluoroazetidine Step4->Product Intermediate->Step3

Figure 2: Reductive amination workflow for N-benzyl azetidine synthesis.

References

  • Discovery of a Potent, S1P3-Sparing Benzothiazole Agonist of Sphingosine-1-Phosphate Receptor 1 (S1P1) Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives: A comprehensive study of physicochemical properties Source: ResearchGate (Chemistry - A European Journal) URL:[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs Source: Future Medicinal Chemistry (via PubMed/ResearchGate) URL:[Link]

Foundational

Technical Guide: Azetidin-3-ol Scaffolds with Halogenated Benzyl Groups

[1] Abstract This technical guide provides a comprehensive analysis of N-(halogenated benzyl)azetidin-3-ol scaffolds, a privileged motif in modern medicinal chemistry.[1] Characterized by a strained four-membered ring, t...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract

This technical guide provides a comprehensive analysis of N-(halogenated benzyl)azetidin-3-ol scaffolds, a privileged motif in modern medicinal chemistry.[1] Characterized by a strained four-membered ring, this scaffold offers unique conformational rigidity and physicochemical properties that distinguish it from homologous pyrrolidines and piperidines.[1] This document details synthetic methodologies, structure-activity relationship (SAR) logic focusing on halogen effects, and experimental protocols for laboratory implementation.[1][2]

Introduction: The Strategic Value of the Scaffold

The azetidin-3-ol core serves as a versatile bioisostere for proline and pyrrolidine derivatives.[1] Its incorporation into drug candidates is driven by three primary factors:

  • Conformational Rigidity: The puckered conformation of the azetidine ring (bond angles ~90°) reduces the entropic penalty of binding to protein targets compared to flexible acyclic amines or larger heterocycles.[2]

  • Basicity Modulation: The high ring strain increases the s-character of the nitrogen lone pair, typically lowering the pKa (approx. 8.5–9.[2]5) relative to pyrrolidines (pKa ~10.5).[1][2] This improves permeability and reduces lysosomal trapping.[1][2]

  • Metabolic Stability: The steric bulk of the strained ring often hinders access by cytochrome P450 enzymes to the

    
    -carbons, improving half-life (
    
    
    
    ) relative to N-benzyl pyrrolidines.[1]

The addition of a halogenated benzyl group (F, Cl, Br) further tunes lipophilicity (LogP) and metabolic resistance, often blocking specific sites of oxidative metabolism (e.g., para-hydroxylation).[2]

Synthetic Methodologies

Two primary routes exist for accessing N-benzylazetidin-3-ols: the Epichlorohydrin Cyclization (ideal for scale-up) and Reductive Amination (ideal for divergent SAR generation).[1]

Method A: Divergent Synthesis (Reductive Amination)

Best for: Generating library arrays for SAR optimization.[1][2]

This route utilizes commercially available azetidin-3-ol hydrochloride and various halogenated benzaldehydes.[1] It is mild, tolerates diverse functional groups, and avoids the formation of oligomeric byproducts common in alkylation reactions.[2]

Reaction Scheme:


[1][2]
Method B: Scale-Up Synthesis (Epichlorohydrin Route)

Best for: Multi-gram to kilogram production of a single intermediate.[1]

This "Incyte Route" (developed for S1P1 agonists) involves the reaction of epichlorohydrin with a benzyl amine.[2][3] It proceeds via a bis-alkylation/cyclization mechanism.[1]

Reaction Scheme:



Experimental Protocol: Synthesis of 1-(4-Fluorobenzyl)azetidin-3-ol[1]

Objective: Synthesis of 1-(4-fluorobenzyl)azetidin-3-ol via reductive amination. Scale: 1.0 gram (approx. 9 mmol).[1][2]

Materials
  • Azetidin-3-ol hydrochloride (1.0 eq)[1]

  • 4-Fluorobenzaldehyde (1.1 eq)[1]

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)[1][2]

  • Triethylamine (Et3N) (1.2 eq)[1][2]

  • Dichloromethane (DCM) (anhydrous)[1][2][4]

  • Acetic acid (catalytic, optional)[1][2][4]

Step-by-Step Methodology
  • Free Base Formation (In Situ): In a 100 mL round-bottom flask, suspend azetidin-3-ol hydrochloride (1.0 g, 9.13 mmol) in anhydrous DCM (30 mL). Add Et3N (1.53 mL, 11.0 mmol) and stir at room temperature (RT) for 15 minutes until the solution becomes clear.

  • Imine Formation: Add 4-fluorobenzaldehyde (1.25 g, 10.0 mmol) to the reaction mixture. Stir at RT for 30–60 minutes.[1] Note: A drying agent like MgSO4 can be added to drive imine formation if the reaction is sluggish.[2]

  • Reduction: Cool the mixture to 0°C. Add sodium triacetoxyborohydride (2.90 g, 13.7 mmol) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours under nitrogen atmosphere. Monitor by LC-MS (Target Mass: ~182.1 [M+H]+).[1][2]

  • Quench & Workup: Quench with saturated aqueous NaHCO3 (20 mL). Stir vigorously for 20 minutes. Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).[2]

  • Purification: Combine organic layers, dry over Na2SO4, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel; Gradient: 0–10% Methanol in DCM with 1% NH4OH).

  • Validation: Obtain 1H NMR (CDCl3) and LC-MS to confirm identity and purity (>95%).

Structure-Activity Relationship (SAR) & Halogen Scan[1][2]

The choice of halogen on the benzyl ring significantly impacts the physicochemical profile.[2]

Substituent (Para)Electronic Effect (

)
Lipophilicity (

)
Metabolic StabilityComments
-H 0.000.00LowProne to para-hydroxylation (CYP450).[1]
-F 0.060.14HighBlocks metabolism; minimal steric clash.[1]
-Cl 0.230.71HighIncreases lipophilicity significantly; fills hydrophobic pockets.[1]
-Br 0.230.86HighCan participate in halogen bonding; heavy atom effect.[1]
-CF3 0.540.88Very HighStrong electron withdrawal; lowers amine pKa further.[1]

Key Insight: The 4-Fluoro analog is often the optimal starting point ("Lead") because it blocks metabolism without drastically altering the steric profile or solubility compared to the parent benzyl compound.[2]

Visualizations

Synthetic Pathways Workflow

This diagram compares the two primary synthetic routes, highlighting the decision points for researchers.

Synthesis_Pathways Start Target: N-(Halogenated Benzyl)azetidin-3-ol Decision Scale & Purpose? Start->Decision RouteA Route A: Reductive Amination (Medicinal Chemistry / SAR) Decision->RouteA Library Generation RouteB Route B: Epichlorohydrin Cyclization (Process Chem / Scale-Up) Decision->RouteB Kg Scale Production StepA1 Reagents: Azetidin-3-ol HCl + Ar-CHO NaBH(OAc)3 RouteA->StepA1 StepB1 Reagents: Epichlorohydrin + Ar-NH2 Heat RouteB->StepB1 StepA2 Features: - High functional group tolerance - Modular (Library friendly) - Mild conditions StepA1->StepA2 StepB2 Features: - Low raw material cost - One-pot potential - Best for >100g scale StepB1->StepB2

Caption: Comparative workflow for the synthesis of N-benzylazetidin-3-ols based on scale and application.

SAR Decision Tree (Halogen Scan)

This diagram illustrates the logic for selecting specific halogen substitutions during lead optimization.

SAR_Logic Lead Initial Hit: N-Benzylazetidin-3-ol Issue1 Issue: High Metabolic Clearance (Para-hydroxylation) Lead->Issue1 DMPK Analysis Issue2 Issue: Low Potency (Need hydrophobic contact) Lead->Issue2 Potency Assay Sol1 Strategy: Block Metabolism Substitute 4-Position Issue1->Sol1 Issue2->Sol1 Opt1 4-Fluoro (F) - Blocks CYP site - Min. steric change Sol1->Opt1 First Pass Opt2 4-Chloro (Cl) / 4-Bromo (Br) - Increases Lipophilicity (LogP) - Fills hydrophobic pocket Sol1->Opt2 If pocket available Opt3 4-Trifluoromethyl (CF3) - Lowers pKa (permeability) - High metabolic stability Sol1->Opt3 If pKa modulation needed

Caption: Medicinal chemistry decision tree for optimizing the benzyl ring via halogenation.

References

  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol. Organic Process Research & Development. (2010). A robust scale-up route for azetidine intermediates.[1][3]

  • Azetidines in Medicinal Chemistry. Journal of Medicinal Chemistry. (Review). Highlights the pKa and conformational advantages of azetidines over pyrrolidines.[2]

  • Synthesis of N-(halogenated) benzyl analogs. Journal of the Chilean Chemical Society. (2014). Describes the synthesis of N-benzyl phenethylamines, providing analogous reaction conditions for benzyl halides.

  • Reductive Amination Protocols. Green Chemistry. (2013). Solvent selection guide for aldehyde-based direct reductive amination.

  • Metabolic Stability of Azetidines. Bioorganic & Medicinal Chemistry Letters. Comparative studies on ring size and metabolic liability.[1]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol via Reductive Amination: An Application Note and Protocol

Abstract This document provides a comprehensive guide for the synthesis of 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol, a key intermediate in pharmaceutical development. The protocol details a robust and efficient o...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol, a key intermediate in pharmaceutical development. The protocol details a robust and efficient one-pot reductive amination procedure utilizing azetidin-3-ol and 2-chloro-4-fluorobenzaldehyde with sodium triacetoxyborohydride as the selective reducing agent. This application note offers in-depth insights into the reaction mechanism, experimental setup, purification, and analytical characterization, tailored for researchers and professionals in drug discovery and process chemistry.

Introduction

Azetidine-containing compounds are increasingly prevalent in medicinal chemistry due to their unique structural and physicochemical properties.[1] The strained four-membered ring can impart desirable characteristics such as improved metabolic stability, solubility, and target engagement.[2] Specifically, 1-substituted azetidin-3-ol scaffolds serve as versatile building blocks for a wide array of biologically active molecules. The title compound, 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol, is a crucial precursor for the synthesis of various therapeutic agents.

Reductive amination is a cornerstone of C-N bond formation in organic synthesis, prized for its efficiency and broad applicability.[3][4] This method typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced to the corresponding amine.[5][6] The direct, one-pot approach, where imine formation and reduction occur concurrently, is often preferred for its operational simplicity.[3][7]

Mechanistic Rationale: The Selectivity of Sodium Triacetoxyborohydride

The success of a one-pot reductive amination hinges on the choice of the reducing agent. It must selectively reduce the in situ-formed iminium ion in the presence of the starting aldehyde.[3][7] Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is an ideal reagent for this purpose.[3][8]

Key Advantages of STAB:

  • Selectivity: STAB is a milder reducing agent compared to sodium borohydride (NaBH₄) and does not readily reduce aldehydes or ketones under neutral or slightly acidic conditions.[6][9] It demonstrates a pronounced preference for the reduction of the electrophilic iminium ion intermediate.[5][8]

  • Mild Reaction Conditions: The reaction proceeds efficiently at room temperature, preserving sensitive functional groups.

  • Safety: Unlike sodium cyanoborohydride (NaBH₃CN), STAB does not release toxic cyanide gas, offering a superior safety profile.[3]

The reaction proceeds through two key stages:

  • Iminium Ion Formation: Azetidin-3-ol reacts with 2-chloro-4-fluorobenzaldehyde in a condensation reaction to form a hemiaminal, which then dehydrates to form the corresponding iminium ion. This step is often facilitated by the presence of a mild acid, which can be generated in situ from the reaction of STAB with trace moisture or added explicitly.

  • Hydride Reduction: The hydride from sodium triacetoxyborohydride then attacks the electrophilic carbon of the iminium ion, yielding the target N-alkylated azetidin-3-ol.[5]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS NumberSupplierNotes
Azetidin-3-ol hydrochlorideC₃H₈ClNO109.5518621-18-6Commercially AvailableStore in a desiccator.
2-Chloro-4-fluorobenzaldehydeC₇H₄ClFO158.5655779-48-1Commercially Available
Sodium triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.9456553-60-7Commercially AvailableMoisture sensitive. Handle under an inert atmosphere.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Commercially AvailableAnhydrous, for reaction.
Triethylamine (TEA)C₆H₁₅N101.19121-44-8Commercially AvailableUsed to free-base the azetidin-3-ol hydrochloride salt.
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)--Prepared in-houseFor workup.
BrineNaCl(aq)--Prepared in-houseFor workup.
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Commercially AvailableFor drying.
Ethyl AcetateC₄H₈O₂88.11141-78-6Commercially AvailableFor chromatography.
HexanesC₆H₁₄86.18110-54-3Commercially AvailableFor chromatography.
Reaction Workflow Diagram

G Reactants Reactants: Azetidin-3-ol HCl 2-Chloro-4-fluorobenzaldehyde Triethylamine Mixing Step 1: Mixing & Free-Basing Stir at room temperature Reactants->Mixing Solvent Solvent: Anhydrous Dichloromethane (DCM) Solvent->Mixing Reaction Step 2: Reductive Amination Stir at room temperature for 16-24h Mixing->Reaction Add STAB portion-wise ReducingAgent Reducing Agent: Sodium Triacetoxyborohydride (STAB) ReducingAgent->Reaction Quench Step 3: Reaction Quench Add saturated NaHCO₃ solution Reaction->Quench Workup Step 4: Aqueous Workup Separate layers, wash organic phase with brine, dry over MgSO₄ Quench->Workup Purification Step 5: Purification Silica gel column chromatography Workup->Purification Product Final Product: 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol Purification->Product

Caption: Workflow for the synthesis of 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol.

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add azetidin-3-ol hydrochloride (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Free-Basing: Add triethylamine (1.1 eq) to the suspension and stir the mixture at room temperature for 30 minutes. The mixture should become a clear solution as the free base of azetidin-3-ol is formed.

  • Aldehyde Addition: Add 2-chloro-4-fluorobenzaldehyde (1.05 eq) to the reaction mixture and continue stirring at room temperature.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 16-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol as a solid or oil.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Incomplete Reaction - Insufficient reaction time.- Deactivated reducing agent.- Extend the reaction time and continue monitoring.- Use a fresh bottle of sodium triacetoxyborohydride.
Formation of Di-alkylated Byproduct - Excess aldehyde or prolonged reaction time.- Use a slight excess of the amine or stoichiometric amounts of both reactants.
Low Yield - Moisture in the reaction.- Inefficient workup.- Ensure all glassware is oven-dried and use anhydrous solvents.- Perform multiple extractions during the workup to ensure complete product recovery.
Difficult Purification - Presence of unreacted starting materials or byproducts with similar polarity to the product.- Optimize the mobile phase for column chromatography. Consider using a different stationary phase if necessary.

Logical Relationship of Critical Parameters

G YieldPurity High Yield & Purity Anhydrous Anhydrous Conditions Anhydrous->YieldPurity Prevents STAB decomposition STAB_Quality High-Quality STAB STAB_Quality->YieldPurity Ensures efficient reduction Stoichiometry Correct Stoichiometry Stoichiometry->YieldPurity Minimizes side products Monitoring Effective Reaction Monitoring Monitoring->YieldPurity Determines optimal reaction time Workup Thorough Workup & Purification Workup->YieldPurity Isolates pure product

Caption: Key factors influencing the yield and purity of the final product.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the 2-chloro-4-fluorophenyl group, the benzylic methylene protons, the azetidine ring protons, and the hydroxyl proton.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the expected molecular ion peak [M+H]⁺.

  • Purity (HPLC): High-performance liquid chromatography analysis should indicate a purity of >95%.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol via reductive amination. The use of sodium triacetoxyborohydride ensures a selective and high-yielding transformation under mild conditions. This procedure is scalable and suitable for the generation of this important building block for drug discovery and development programs.

References

  • Oliphant, S. J., & Morris, R. H. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30554–30564. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115, Harvard University. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Gould, A. E., et al. (2010). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973). Journal of Medicinal Chemistry, 53(4), 1725-1734. [Link]

  • Katritzky, A. R., Ozcan, S., & Todadzea, E. (2010). Synthesis and fluorescence of the new environment-sensitive fluorophore, 6-chloro-2,3-naphthalimide derivative. Organic & Biomolecular Chemistry, 8(15), 3461-3467. [Link]

  • Wuitschik, G., et al. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 1(7), 499-507. [Link]

  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]

  • Hili, R., & Yudin, A. K. (2006). Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. Angewandte Chemie International Edition, 45(12), 1883-1886. [Link]

  • Singh, R. K., et al. (2013). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. The Journal of Organic Chemistry, 78(15), 7484-7491. [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. [Link]

  • Isom, V., & Gising, J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 5987-6014. [Link]

  • Klyushin, A. Y., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 28(4), 1869. [Link]

  • Kumar, S., & Narasimhan, B. (2018). Synthesis and biological evaluation of azetidinone derivatives of 2-(3-chloro-2-(4-substituted phenyl)-4-oxoazetidin-1-yl)-5-fluorobenzonitrile. International Journal of Research in Engineering, Applied and Medical Sciences, 4(1), 1-8. [Link]

  • Fadhil, T. A., & AL-Hiti, W. F. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. International Journal of Health Sciences, 6(S5), 5732-5747. [Link]

  • Patel, R. B., & Patel, K. D. (2012). Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Oriental Journal of Chemistry, 28(2), 733-739. [Link]

  • Ahmed, S. E., et al. (2026). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry A, 9(1), 146-154. [Link]

  • Google Patents. (2018). WO2018108954A1 - Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol.

Sources

Application

Application Note: 1-(2-Chloro-4-fluorobenzyl)azetidin-3-ol as a Privileged Scaffold in Medicinal Chemistry

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Introduction & Pharmacological Relevance In modern drug discov...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Introduction & Pharmacological Relevance

In modern drug discovery, the transition from flat, sp2-hybridized aromatic systems to three-dimensional, sp3-rich scaffolds is a proven strategy to improve clinical success rates. 1-(2-chloro-4-fluorobenzyl)azetidin-3-ol represents a highly versatile, bifunctional pharmaceutical intermediate that perfectly aligns with this paradigm[1].

This intermediate combines two highly validated structural motifs:

  • The Azetidin-3-ol Core: A strained, four-membered cyclic amine that acts as a conformationally restricted surrogate for larger rings (like piperidine or pyrrolidine). It increases the fraction of sp3 carbons (

    
    ), lowers lipophilicity, and tunes basicity, which collectively enhance aqueous solubility and metabolic stability[1][2].
    
  • The 2-Chloro-4-fluorobenzyl Pharmacophore: A specialized N-alkyl substituent that frequently appears in central nervous system (CNS) drugs. The para-fluorine atom blocks cytochrome P450-mediated aromatic oxidation, extending the pharmacokinetic half-life. Concurrently, the ortho-chlorine atom introduces steric hindrance that restricts bond rotation, locking the aromatic ring into a specific orthogonal conformation required to engage deep hydrophobic pockets in target receptors (e.g., voltage-gated sodium channels or GABA receptors)[3][4].

This specific substitution pattern was instrumental in the discovery of novel anti-seizure agents, such as GM-90432, demonstrating its profound utility in neuropharmacology[4][5].

Physicochemical Profiling: The Azetidine Advantage

When designing CNS-penetrant molecules or kinase inhibitors, managing lipophilicity (LogP) and basicity (pKa) is critical to avoiding hERG toxicity and improving oral bioavailability. The table below illustrates the causality behind replacing traditional saturated heterocycles with the azetidine core found in 1-(2-chloro-4-fluorobenzyl)azetidin-3-ol.

Table 1: Comparative Physicochemical Impact of Saturated N-Heterocycles

Scaffold FeatureRing Size

Contribution
Typical pKa (Conjugate Acid)Lipophilicity Impact (LogP)Metabolic Stability (CYP450)
Azetidine 4High~8.0 – 9.0LowestHigh (Resistant to

-oxidation due to ring strain)
Pyrrolidine 5Medium~10.0 – 10.5MediumModerate (Susceptible to ring hydroxylation)
Piperidine 6Medium~10.0 – 11.0HighestLow (Highly prone to

-oxidation and lactam formation)

Insight: The lower pKa of the azetidine nitrogen ensures that a significant fraction of the drug remains un-ionized at physiological pH (7.4), which is a prerequisite for crossing the blood-brain barrier (BBB), making this intermediate exceptionally valuable for neuro-therapeutics[1].

Synthetic Divergence & Workflow

1-(2-chloro-4-fluorobenzyl)azetidin-3-ol serves as a central hub in synthetic workflows. The secondary hydroxyl group can be directly alkylated to form ether-linked pharmacophores, or it can be oxidized to an azetidin-3-one, which serves as a powerful electrophile for reductive aminations or Grignard additions[2][6].

G A 1-(2-Chloro-4-fluorobenzyl) azetidin-3-ol B Oxidation (Dess-Martin) A->B  Mild[O] F O-Alkylation / Williamson Synthesis A->F  R-X / NaH C Azetidin-3-one Intermediate B->C D Reductive Amination C->D  1. R-NH2  2. NaBH(OAc)3 E 3-Amino Azetidine Derivatives D->E G 3-Alkoxy Azetidine Derivatives F->G

Figure 1: Synthetic divergence of 1-(2-chloro-4-fluorobenzyl)azetidin-3-ol into distinct drug-like scaffolds.

Validated Experimental Protocols

The following protocols have been optimized to accommodate the unique reactivity and ring strain of the azetidine core.

Protocol A: Mild Oxidation to 1-(2-Chloro-4-fluorobenzyl)azetidin-3-one

Causality & Rationale: Azetidines are highly strained. Utilizing harsh, acidic oxidants (such as Jones reagent) frequently results in unwanted ring-opening or degradation. Dess-Martin Periodinane (DMP) is selected because it operates under extremely mild, neutral conditions, preserving the integrity of the four-membered ring.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with inert Argon.

  • Dissolution: Dissolve 1-(2-chloro-4-fluorobenzyl)azetidin-3-ol (1.0 equiv, e.g., 5.0 mmol) in anhydrous Dichloromethane (DCM, 25 mL).

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

  • Oxidation: Add Dess-Martin Periodinane (1.2 equiv, 6.0 mmol) portion-wise over 10 minutes to control the mild exotherm.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor the reaction via TLC (DCM:MeOH 95:5, visualize with

    
     stain).
    
  • Quenching (Critical Step): Pour the reaction mixture into an equal volume of a 1:1 mixture of saturated aqueous

    
     and saturated aqueous 
    
    
    
    .
    • Expert Insight: The thiosulfate (

      
      ) reduces unreacted hypervalent iodine species, while the bicarbonate (
      
      
      
      ) neutralizes the acetic acid byproduct, preventing acid-catalyzed degradation of the newly formed azetidinone.
  • Extraction: Stir vigorously for 15 minutes until the organic layer is clear. Extract the aqueous layer with DCM (2 x 20 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. The resulting ketone can typically be used in subsequent reductive aminations without further column chromatography.
    
Protocol B: O-Alkylation via Williamson Ether Synthesis

Causality & Rationale: The secondary hydroxyl group on the azetidine ring is sterically hindered. Weak bases are insufficient for complete deprotonation. Sodium Hydride (NaH) in a polar aprotic solvent (DMF) is required to generate a highly nucleophilic alkoxide intermediate, accelerating the subsequent


 displacement of the alkyl halide.

Step-by-Step Methodology:

  • Deprotonation: In an Argon-purged flask, dissolve 1-(2-chloro-4-fluorobenzyl)azetidin-3-ol (1.0 equiv, 3.0 mmol) in anhydrous DMF (15 mL). Cool to 0 °C.

  • Base Addition: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv, 4.5 mmol) in small portions. Note: Watch for

    
     gas evolution.
    
  • Alkoxide Formation: Stir the suspension at 0 °C for 30 minutes to ensure complete deprotonation. The solution will turn slightly yellow.

  • Electrophile Addition: Add the desired alkyl or benzyl halide (1.2 equiv, 3.6 mmol) dropwise via syringe.

  • Propagation: Remove the cooling bath and allow the reaction to stir at room temperature for 4 to 6 hours.

  • Work-up: Cool the mixture back to 0 °C and quench very carefully by the dropwise addition of ice water (10 mL) to destroy excess NaH.

  • Purification: Dilute with Ethyl Acetate (50 mL). Wash the organic layer extensively with water (3 x 20 mL) and brine (1 x 20 mL) to remove the DMF. Dry over

    
    , concentrate, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).
    

References

  • Recent advances in synthetic facets of immensely reactive azetidines Source: RSC Advances URL:[Link]

  • Development of Novel Small-Molecule Targeting SCN1A-Associated Severe Myoclonic Epilepsy of Infancy Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Efficacy and pharmacokinetics evaluation of 4-(2-chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4H)-one (GM-90432) as an anti-seizure agent Source: Neurochemistry International (via PubMed) URL:[Link]

  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols Source: SciSpace / Organic Letters URL:[Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Method

Application Note: Reagent Selection and Synthetic Protocols for N-(2-chloro-4-fluorobenzyl)azetidin-3-ol

Strategic Overview & Molecular Significance N-(2-chloro-4-fluorobenzyl)azetidin-3-ol (CAS: 1344374-50-0)[1] is a highly valuable, conformationally restricted building block utilized in the development of novel therapeuti...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Molecular Significance

N-(2-chloro-4-fluorobenzyl)azetidin-3-ol (CAS: 1344374-50-0)[1] is a highly valuable, conformationally restricted building block utilized in the development of novel therapeutics, including kinase inhibitors and receptor modulators[2][3]. The incorporation of the azetidin-3-ol motif improves aqueous solubility and metabolic stability compared to acyclic amines, while the 2-chloro-4-fluorobenzyl moiety provides critical lipophilic interactions and halogen bonding opportunities within target binding pockets.

This application note provides a comprehensive, field-validated guide to the synthesis of this molecule. We evaluate two primary synthetic strategies—Reductive Amination and Direct Alkylation—and detail the causality behind reagent selection to ensure a self-validating, high-yielding experimental setup.

Mechanistic Pathways & Workflow

To achieve high purity and yield, the reductive amination route is strongly preferred over direct alkylation. Alkylation of small, strained rings like azetidine often requires harsh heating and leads to over-alkylation (quaternary ammonium salt formation). In contrast, reductive amination proceeds cleanly at room temperature and avoids over-alkylation by forming a transient iminium intermediate[2].

Synthesis SM1 Azetidin-3-ol HCl (Amine) Imine Iminium Intermediate (Transient) SM1->Imine + SM2a (DIPEA, AcOH) Product N-(2-chloro-4-fluorobenzyl)azetidin-3-ol (Target Molecule) SM1->Product + SM2b (K2CO3, DMF, Heat) (Direct Alkylation) SM2a 2-Chloro-4-fluorobenzaldehyde (Carbonyl) SM2a->Imine SM2b 2-Chloro-4-fluorobenzyl halide (Electrophile) Imine->Product STAB (Reductive Amination)

Fig 1: Synthetic pathways for N-(2-chloro-4-fluorobenzyl)azetidin-3-ol via amination or alkylation.

Reagent Selection & Causality (The "Why")

A successful reductive amination relies on precise stoichiometric control and the correct microenvironment for iminium formation. Table 1 outlines the optimal reagent matrix for a standard 10 mmol scale reaction.

Table 1: Quantitative Data for Reductive Amination (10 mmol scale)

ReagentFunctional RoleMW ( g/mol )EquivalentsAmount
Azetidin-3-ol HCl Starting Material (Amine)109.551.01.10 g
2-Chloro-4-fluorobenzaldehyde Starting Material (Carbonyl)158.561.051.66 g
DIPEA Base (Freebasing)129.241.22.1 mL
Acetic Acid (Glacial) Brønsted Catalyst60.051.20.69 mL
STAB (NaBH(OAc)₃) Reducing Agent211.941.53.18 g
DCE Solvent98.96N/A40 mL
Causality of Reagent Choices:
  • Azetidin-3-ol Hydrochloride: The free base of azetidin-3-ol is volatile and prone to degradation. Utilizing the hydrochloride salt ensures stoichiometric accuracy and long-term bench stability.

  • N,N-Diisopropylethylamine (DIPEA): A sterically hindered base is required to liberate the azetidine free base in situ. DIPEA is non-nucleophilic, preventing unwanted side reactions with the electrophilic aldehyde[3].

  • Acetic Acid (AcOH): Acts as a crucial Brønsted acid catalyst. It protonates the carbonyl oxygen of 2-chloro-4-fluorobenzaldehyde, accelerating nucleophilic attack by the amine to form the intermediate iminium ion.

  • Sodium Triacetoxyborohydride (STAB): STAB is the optimal hydride donor for this transformation. Its electron-withdrawing acetoxy groups reduce the nucleophilicity of the boron-hydride bond, making it mild enough to selectively reduce the iminium ion without reducing the starting aldehyde to an alcohol[2].

  • 1,2-Dichloroethane (DCE): DCE provides excellent solubility for all reagents and intermediates. Unlike protic solvents (MeOH/EtOH), DCE minimizes the competitive reduction of the aldehyde by STAB.

Experimental Protocol: Reductive Amination

This protocol is designed as a self-validating system , incorporating in-process checks to ensure reaction fidelity.

Step 1: Preparation & Freebasing

  • In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend Azetidin-3-ol HCl (1.10 g, 10.0 mmol) in anhydrous DCE (40 mL) under a nitrogen atmosphere.

  • Add DIPEA (2.1 mL, 12.0 mmol) dropwise.

    • Self-Validation Check: The cloudy suspension should become noticeably more homogeneous as the amine is freebased and dissolves into the DCE.

Step 2: Iminium Formation 3. Add 2-Chloro-4-fluorobenzaldehyde (1.66 g, 10.5 mmol) followed by glacial Acetic Acid (0.69 mL, 12.0 mmol). 4. Stir the mixture at room temperature (20–25 °C) for 30 minutes.

  • Causality: This pre-stirring period is critical to allow complete iminium ion formation before the reducing agent is introduced, preventing premature reduction of the aldehyde.

Step 3: Reduction & Monitoring 5. Introduce STAB (3.18 g, 15.0 mmol) in three equal portions over 15 minutes.

  • Causality: Portion-wise addition mitigates the mild exotherm and prevents localized depletion of the reducing agent.

  • Stir the reaction at room temperature for 12–16 hours.

    • Self-Validation Check: Analyze via TLC (Silica, 5% MeOH in DCM, UV/Iodine visualization). The disappearance of the aldehyde spot (

      
      ) and the appearance of a polar, amine-positive spot (
      
      
      
      ) confirms completion.

Downstream Processing & Analytical Characterization

Because the target molecule contains both a basic amine and a hydroxyl group, careful pH control during workup is mandatory to prevent yield loss to the aqueous phase.

Workup Reaction Crude Reaction Mixture (in DCE) Quench Quench with Sat. NaHCO3 (Adjust to pH 8-9) Reaction->Quench Extract Extract with DCM (Isolate Product) Quench->Extract Wash Wash with Brine (Remove Salts) Extract->Wash Dry Dry over Na2SO4 & Filter Wash->Dry Concentrate Concentrate in vacuo (Remove Solvent) Dry->Concentrate Purify Flash Chromatography (Silica, Hexanes/EtOAc) Concentrate->Purify

Fig 2: Self-validating downstream processing and isolation workflow for the target compound.

Workup Procedure:

  • Quenching: Cool the reaction to 0 °C and carefully quench by adding saturated aqueous NaHCO₃ (30 mL).

    • Self-Validation Check: Monitor gas evolution (CO₂). Ensure the aqueous layer reaches pH 8–9. This neutralizes the acetic acid, destroys unreacted STAB, and ensures the product is fully freebased.

  • Extraction: Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 30 mL).

  • Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution: 50% to 100% EtOAc in Hexanes) to afford N-(2-chloro-4-fluorobenzyl)azetidin-3-ol as a colorless to pale yellow oil.

Expected Analytical Data:

  • LC-MS:

    
     expected at m/z 216.0 (for 
    
    
    
    ).
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    Diagnostic peaks include the benzylic
    
    
    singlet (
    
    
    3.7 ppm), the azetidine ring protons (multiplets between 2.8–3.6 ppm), and the distinctive methine proton adjacent to the hydroxyl group (
    
    
    4.4 ppm).

References

  • 1-(2-Chloro-4-fluorobenzyl)azetidin-3-ol Product Specification Source: BLD Pharm URL:[1]

  • Discovery and Structure-activity Relationships of Nociceptin Receptor Partial Agonists that Afford Symptom Ablatio Source: Università degli Studi di Ferrara (unife.it) URL:[2]

  • Discovery of Oral Degraders of the ROS1 Fusion Protein with Potent Activity against Secondary Resistance Mutations Source: National Institutes of Health (nih.gov) URL:[3]

Sources

Application

Application Note: 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol in GPCR Ligand Design

Here is a comprehensive technical guide and application note for utilizing 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol in G protein-coupled receptor (GPCR) ligand design. Introduction & Structural Rationale In moder...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive technical guide and application note for utilizing 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol in G protein-coupled receptor (GPCR) ligand design.

Introduction & Structural Rationale

In modern structure-based drug design, the optimization of physicochemical properties is as critical as target affinity. The building block 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol has emerged as a privileged scaffold for developing novel GPCR modulators, including those targeting aminergic receptors and peptide receptors like GLP-1R[1].

  • The Azetidin-3-ol Core: Small aliphatic rings like azetidines are highly valued bioisosteres for larger saturated aza-heterocycles. They effectively lower the partition coefficient (logD) and increase aqueous solubility while maintaining a rigid, predictable vector for substituent projection[2]. The 3-hydroxyl group serves as an essential synthetic handle or a direct hydrogen-bond donor/acceptor within the GPCR binding pocket.

  • The 2-Chloro-4-fluorobenzyl Moiety: This di-halogenated group is exceptional for targeting deep, hydrophobic GPCR transmembrane pockets. The ortho-chlorine atom induces a severe steric clash with the benzylic protons, forcing the phenyl ring into a rigid, orthogonal dihedral conformation. Furthermore, the chlorine atom can engage in highly directional halogen bonding (via its electropositive ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -hole) with backbone carbonyls or electron-rich side chains (e.g., Thr, Ser) in the receptor. Simultaneously, the para-fluorine atom effectively blocks cytochrome P450-mediated aromatic oxidation, significantly enhancing the metabolic half-life of the resulting ligand[3].
    
Quantitative Physicochemical Profiling

To illustrate the advantage of this scaffold, we compare its baseline properties against a traditional piperidine analog. The azetidine core provides a leaner profile, pulling the compound away from the "molecular obesity" that often leads to off-target hERG toxicity.

Property1-[(2-Cl-4-F-phenyl)methyl]azetidin-3-ol1-[(2-Cl-4-F-phenyl)methyl]piperidin-4-olImpact on Drug Design
Molecular Weight 215.65 g/mol 243.70 g/mol Lower MW leaves more "budget" for adding affinity-driving functional groups.
Calculated LogP ~1.85~2.60Reduced lipophilicity improves aqueous solubility and lowers non-specific binding.
TPSA 23.47 Ų23.47 ŲIdentical polar surface area ensures comparable membrane permeability.
Ring Strain ~25 kcal/mol~0 kcal/molHigher ring strain locks the conformation, reducing entropic penalty upon binding[2].

Synthetic Methodologies & Workflows

To convert this building block[4] into a high-affinity GPCR ligand, the 3-hydroxyl group is typically functionalized. Below are field-proven protocols for derivatization.

Protocol 1: O-Alkylation for Ether-Linked Ligands

Causality & Logic: Using a strong base like Sodium Hydride (NaH) in a polar aprotic solvent (DMF) is strictly required to ensure complete deprotonation of the secondary alcohol (pKa ~14-15). Because the azetidine ring is sterically congested, maximizing the nucleophilicity of the alkoxide is critical for a successful


 attack on alkyl or heteroaryl halides.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under argon. Dissolve 1.0 eq (1.0 mmol, 215 mg) of 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol in 5.0 mL of anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Slowly add 1.5 eq of NaH (60% dispersion in mineral oil). Caution: Hydrogen gas evolution. Stir at 0 °C for 30 minutes until bubbling ceases, ensuring complete alkoxide formation.

  • Electrophile Addition: Dissolve 1.2 eq of your target electrophile (e.g., a heteroaryl chloride) in 2.0 mL of anhydrous DMF. Add this dropwise to the alkoxide solution over 10 minutes.

  • Reaction & Self-Validation: Warm the reaction to room temperature and stir for 4 hours. Validation Step: Remove a 10 µL aliquot, quench in 50% MeCN/H2O, and analyze via LC-MS. The complete disappearance of the m/z 216

    
     peak validates reaction completion.
    
  • Workup: Quench the reaction carefully with saturated aqueous

    
     (10 mL). Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over 
    
    
    
    , and concentrate in vacuo.
Protocol 2: Mitsunobu Reaction for Amine Introduction

Causality & Logic: The Mitsunobu reaction is utilized to replace the hydroxyl group with a nucleophile (e.g., phthalimide, to later generate a primary amine) while strictly inverting the stereocenter (if a chiral variant is used). Diisopropyl azodicarboxylate (DIAD) is selected over DEAD due to its superior thermal stability and safety profile. The strict order of addition prevents the premature formation of an unreactive betaine intermediate with the nucleophile.

Step-by-Step Methodology:

  • Reagent Mixing: In an argon-purged flask, combine 1.0 eq of the azetidin-3-ol scaffold, 1.2 eq of the nucleophile (e.g., phthalimide), and 1.2 eq of Triphenylphosphine (

    
    ) in anhydrous THF (0.2 M concentration).
    
  • Activation: Cool the mixture to 0 °C. Add 1.2 eq of DIAD dropwise over 15 minutes. The slow addition ensures the phosphonium intermediate reacts exclusively with the alcohol.

  • Propagation: Stir at room temperature for 12 hours.

  • Deprotection (if applicable): If phthalimide was used, concentrate the mixture, redissolve in Ethanol, add 3.0 eq of Hydrazine hydrate, and reflux for 2 hours to liberate the primary amine.

SyntheticWorkflow Scaffold 1-[(2-Chloro-4-fluorophenyl)methyl] azetidin-3-ol OAlkylation O-Alkylation (NaH, R-X) Scaffold->OAlkylation Base catalysis Mitsunobu Mitsunobu Reaction (DIAD, PPh3, Nu-H) Scaffold->Mitsunobu Stereoinversion Carbamoylation Carbamoylation (CDI, R-NH2) Scaffold->Carbamoylation Acyl transfer EtherLigand Ether-Linked GPCR Ligand OAlkylation->EtherLigand AmineLigand Amine/Thioether-Linked GPCR Ligand Mitsunobu->AmineLigand CarbamateLigand Carbamate-Linked GPCR Ligand Carbamoylation->CarbamateLigand

Figure 1: Synthetic workflow for derivatizing the azetidine scaffold into GPCR ligands.

In Vitro Pharmacological Profiling

Synthesized ligands must be profiled to determine their efficacy and potential for biased agonism (preferential activation of G-proteins over


-arrestin, or vice versa)[5].
Protocol 3: TR-FRET cAMP Accumulation Assay ( Coupling)

Causality & Logic: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used because it introduces a microsecond time delay before measuring emission, effectively eliminating short-lived background autofluorescence from the compound or cells. The addition of IBMX (a phosphodiesterase inhibitor) is mandatory; without it, endogenous PDEs will rapidly hydrolyze the generated cAMP, leading to false-negative efficacy readouts.

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO-K1 cells stably expressing the target GPCR. Resuspend in stimulation buffer (HBSS supplemented with 0.1% BSA, 5 mM HEPES, and 0.5 mM IBMX).

  • Plating & Stimulation: Dispense 1,000 cells/well into a white 384-well microplate (5 µL volume). Add 5 µL of the synthesized azetidine ligand (serially diluted in stimulation buffer). Incubate at room temperature for 30 minutes.

  • Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of Anti-cAMP Cryptate (fluorophore-labeled antibody). Incubate for 1 hour in the dark.

  • Reading & Self-Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Validation Step: Calculate the Z'-factor using a known full agonist (positive control) and vehicle (negative control). A Z'-factor > 0.6 validates the assay's robustness. Calculate the 665/620 nm ratio to determine cAMP concentration via a standard curve.

Protocol 4: BRET -Arrestin Recruitment Assay

Causality & Logic: Bioluminescence Resonance Energy Transfer (BRET) allows the real-time, live-cell monitoring of


-arrestin recruitment without cell lysis[5]. The GPCR is tagged with Renilla luciferase (Rluc8, the donor), and 

-arrestin is tagged with Yellow Fluorescent Protein (YFP, the acceptor). Coelenterazine-h is chosen as the substrate because its emission peak (~480 nm) perfectly overlaps with the excitation spectrum of YFP, ensuring maximum energy transfer only when the ligand induces the GPCR-

-arrestin complex formation[5].

Step-by-Step Methodology:

  • Transfection: Co-transfect HEK293T cells with plasmids encoding GPCR-Rluc8 and

    
    -arrestin2-YFP. Seed at 30,000 cells/well in a 96-well white clear-bottom plate. Incubate for 48 hours.
    
  • Substrate Addition: Wash cells with HBSS. Add 10 µL of Coelenterazine-h (final concentration 5 µM) to all wells. Incubate for 10 minutes to allow substrate equilibration.

  • Ligand Addition: Add the synthesized azetidine ligand at varying concentrations.

  • Measurement: Immediately measure BRET signals using a luminescence microplate reader. Read sequentially at 480 nm (donor) and 530 nm (acceptor).

  • Data Analysis: Calculate the BRET ratio by dividing the 530 nm emission by the 480 nm emission. Subtract the baseline BRET ratio of vehicle-treated cells to isolate the ligand-induced recruitment signal.

GPCRPathway Ligand Azetidine-Based GPCR Ligand GPCR Target GPCR (Active Conformation) Ligand->GPCR Halogen Bonding & Hydrophobic Fit GProtein G-Protein Pathway (cAMP/Ca2+) GPCR->GProtein Gαs/Gαi/Gαq Arrestin β-Arrestin Pathway (Internalization/ERK) GPCR->Arrestin GRK Phosphorylation Assay1 TR-FRET cAMP Assay GProtein->Assay1 Assay2 BRET Recruitment Assay Arrestin->Assay2

Figure 2: GPCR signaling pathways evaluated to determine ligand efficacy and biased agonism.

References

  • [1] Glp-1r agonists and uses thereof. Google Patents (WO2020207474A1). Available at:

  • [2] Put a ring on it: application of small aliphatic rings in medicinal chemistry. PubMed Central (PMC6498845). Available at:[Link]

  • [3] The Significance of Halogen Bonding in Ligand–Receptor Interactions. PubMed Central (PMC6956163). Available at:[Link]

  • [5] Investigating G-protein coupled receptor signalling with light-emitting biosensors. PubMed Central (PMC8720894). Available at:[Link]

Sources

Method

Procedure for functionalizing the hydroxyl group of 1-benzylazetidin-3-ol

Abstract This application note details the strategic functionalization of 1-benzylazetidin-3-ol , a critical high-value scaffold in medicinal chemistry. Due to the inherent ring strain (~26 kcal/mol) of the azetidine cor...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the strategic functionalization of 1-benzylazetidin-3-ol , a critical high-value scaffold in medicinal chemistry. Due to the inherent ring strain (~26 kcal/mol) of the azetidine core and the basicity of the tertiary amine, this substrate requires precise control over reaction conditions to prevent ring-opening, polymerization, or N-oxide formation. This guide provides validated protocols for oxidation to the ketone , activation via mesylation , and deoxyfluorination , supported by mechanistic insights and troubleshooting parameters.

Strategic Analysis & Chemical Stability

The 1-benzylazetidin-3-ol scaffold presents a unique set of reactivity challenges. Successful functionalization relies on understanding three competitive factors:

  • Ring Strain: The 4-membered ring is susceptible to acid-catalyzed ring opening (nucleophilic attack at C2/C4). Strongly acidic conditions (pH < 2) and high temperatures (> 60°C) should be avoided during workup.

  • Nitrogen Basicity: The N-benzyl tertiary amine (

    
    ) can act as an internal base or nucleophile. It can quench electrophilic reagents (like DAST) or interfere with acid-sensitive oxidations.
    
  • Conformational Puckering: Azetidines exist in a puckered "butterfly" conformation. Substitutions at C3 (the hydroxyl position) involve significant steric changes, influencing the trajectory of nucleophilic attacks.

Decision Matrix: Functionalization Pathways
Target FunctionalityRecommended ProtocolKey ReagentCritical Constraint
Ketone (Azetidin-3-one) Swern Oxidation

, DMSO,

Maintain T < -60°C; Ketone is unstable/volatile.
Leaving Group (OMs) Mesylation

,

, DCM
Exothermic; N-quaternization risk if heated.
Fluoride (F) DeoxyfluorinationDAST or Deoxo-FluorAnhydrous conditions; Low temp addition essential.
Inverted Amine/Ether Mitsunobu Reaction

, DIAD, Nucleophile
Steric hindrance at C3 requires reactive nucleophiles.

Workflow Visualization

The following diagram outlines the primary synthetic pathways and the mechanistic logic connecting them.

G Start 1-Benzylazetidin-3-ol (Starting Material) Oxidation Oxidation (Swern/Parikh-Doering) Start->Oxidation -78°C, DMSO/Oxalyl Chloride Activation Activation (Mesylation) Start->Activation MsCl, Et3N, 0°C Fluorination Deoxyfluorination (DAST) Start->Fluorination DAST, -78°C Ketone 1-Benzylazetidin-3-one (Unstable Intermediate) Oxidation->Ketone Base quench Mesylate Azetidin-3-yl Mesylate (Activated Electrophile) Activation->Mesylate Stable < RT Substitution SN2 Displacement (NaN3, Amines, Alkoxides) Mesylate->Substitution Nucleophile, Heat Fluoride 3-Fluoro-1-benzylazetidine Fluorination->Fluoride Inversion Product_SN2 3-Substituted Azetidine (Inverted Configuration) Substitution->Product_SN2

Figure 1: Strategic workflow for the functionalization of 1-benzylazetidin-3-ol, highlighting critical intermediates and reaction conditions.

Detailed Experimental Protocols

Protocol A: Oxidation to 1-Benzylazetidin-3-one (Swern Conditions)

Context: The resulting ketone is a versatile intermediate for reductive aminations or Wittig reactions. However, it is prone to hydration and polymerization. Swern oxidation is preferred over Jones reagent (too acidic) or PCC (difficult workup with basic amines).

Reagents:

  • Oxalyl chloride (1.5 equiv)

  • DMSO (3.0 equiv)

  • Triethylamine (

    
    ) (5.0 equiv)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under

    
    , dissolve oxalyl chloride (1.5 equiv) in anhydrous DCM (5 vol). Cool to -78°C  (dry ice/acetone bath).
    
  • DMSO Addition: Add DMSO (3.0 equiv) dropwise over 15 minutes. Critical: Maintain internal temperature < -60°C to prevent decomposition of the active chlorosulfonium species. Stir for 15 minutes.

  • Substrate Addition: Add a solution of 1-benzylazetidin-3-ol (1.0 equiv) in DCM (2 vol) dropwise. Stir at -78°C for 45 minutes.

  • Quench: Add

    
     (5.0 equiv) dropwise. The mixture will turn thick/white. Allow the reaction to warm to 0°C over 30 minutes.
    
  • Workup: Quench with saturated

    
    . Extract with DCM.[1][2][3] Wash organic layer with brine.[1][2]
    
    • Note: Avoid acidic washes (HCl), which will protonate the amine and trap the product in the aqueous phase, or trigger ring opening.

  • Purification: The ketone is unstable on silica gel. Use immediately or filter through a short plug of basic alumina if necessary.

Mechanistic Check: The basic nitrogen of the azetidine does not interfere at -78°C. However, during warming, excess


 is required to prevent the HCl byproduct from protonating the azetidine nitrogen, which could complicate the rearrangement of the alkoxysulfonium ylide.
Protocol B: Activation via Mesylation (SN2 Precursor)

Context: Converting the hydroxyl to a mesylate (OMs) creates an excellent leaving group for nucleophilic substitution. This reaction proceeds with retention of configuration at the carbon, setting up an inversion during the subsequent displacement.

Reagents:

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)[1]

  • Triethylamine (

    
    ) or DIPEA (1.5 equiv)
    
  • DCM (10 vol)[1]

Step-by-Step Methodology:

  • Setup: Dissolve 1-benzylazetidin-3-ol (1.0 equiv) and

    
     (1.5 equiv) in DCM at 0°C .
    
  • Addition: Add MsCl (1.2 equiv) dropwise. The reaction is exothermic; control rate to keep T < 5°C.

  • Monitoring: Stir at 0°C for 1-2 hours. Monitor by TLC (stain with KMnO4 or Dragendorff’s reagent for amines).

  • Workup: Wash with cold water and saturated

    
    . Dry over 
    
    
    
    .[1][2]
  • Handling: Concentrate active mesylate at < 30°C.

    • Caution: Azetidinyl mesylates can undergo solvolysis or rearrangement if heated in protic solvents. Store at -20°C if not used immediately.

Data Validation (Typical NMR Signals):

  • Starting Material:

    
     4.45 (m, 1H, CH-OH).
    
  • Product (OMs):

    
     5.10 (m, 1H, CH-OMs), 
    
    
    
    3.05 (s, 3H,
    
    
    ). The downfield shift of the C3 proton confirms functionalization.
Protocol C: Deoxyfluorination (DAST)

Context: Introduction of fluorine increases metabolic stability. DAST (Diethylaminosulfur trifluoride) effects this transformation via an SN2 mechanism, resulting in inversion of configuration .

Reagents:

  • DAST (1.2 equiv)[2][4]

  • DCM (Anhydrous)

  • 
     (sat.[2][5] aq.)
    

Step-by-Step Methodology:

  • Cooling: Cool a solution of 1-benzylazetidin-3-ol in DCM to -78°C .

    • Why? DAST can react explosively with moisture and vigorously with the basic amine at room temperature. Low temp controls the exotherm.

  • Addition: Add DAST dropwise. Stir at -78°C for 1 hour, then allow to warm to room temperature (RT) slowly.

  • Reaction: Stir at RT for 2-4 hours.

  • Quench (Critical Safety Step): Cool back to 0°C. Add saturated

    
    very slowly. DAST hydrolysis releases HF; rapid gas evolution will occur.
    
  • Extraction: Extract with DCM.

  • Purification: Silica gel chromatography (Hexanes/EtOAc). The fluoro-azetidine is less polar than the alcohol.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Oxidation) Ring opening or polymerization.Ensure T < -60°C during DMSO/Swern reagent mixing. Use Parikh-Doering (

) if Swern fails.
N-Oxide Formation Oxidation of the tertiary amine.Avoid peracids (mCPBA). Use Swern or TPAP/NMO which are more selective for alcohols.
Elimination to Ene-amine Base-catalyzed elimination of OMs.Use a non-nucleophilic base (DIPEA) and keep substitution reactions (step 2) strictly anhydrous.
Explosive Quench (DAST) Rapid HF release.Dilute the reaction mixture with DCM before quenching. Dropwise addition of bicarbonate is mandatory.

References

  • Swern Oxidation Protocol & Mechanism

    • Omura, K.; Swern, D. "Oxidation of alcohols by activated dimethyl sulfoxide. A preparative, steric and mechanistic study." Tetrahedron1978, 34, 1651.
  • Mesylation of Alcohols (General Protocol)

    • Crossland, R. K.; Servis, K. L. "A facile synthesis of methanesulfonate esters." J. Org.[3] Chem.1970 , 35, 3195.

  • Fluorination with DAST (Safety & Protocol)

    • Middleton, W. J. "New fluorinating reagents. Dialkylaminosulfur fluorides." J. Org. Chem.1975 , 40, 574.

  • Azetidine Ring Stability & Synthesis

    • Couty, F.; Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Org.[3][6][7][8][9] Prep. Proced. Int.2006 , 38, 427.

  • Mitsunobu Reaction on Hindered Substrates

    • Swamy, K. C. K., et al. "The Mitsunobu and Related Reactions: Advances and Applications." Chem. Rev.[8]2009 , 109, 2551.

Sources

Application

Reaction conditions for coupling 2-chloro-4-fluorobenzaldehyde and azetidin-3-ol

Application Note: AN-2026-CFB Optimized Reductive Amination Protocol: Coupling 2-Chloro-4-fluorobenzaldehyde and Azetidin-3-ol Executive Summary This application note details the synthetic methodology for the preparation...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-CFB Optimized Reductive Amination Protocol: Coupling 2-Chloro-4-fluorobenzaldehyde and Azetidin-3-ol

Executive Summary

This application note details the synthetic methodology for the preparation of 1-(2-chloro-4-fluorobenzyl)azetidin-3-ol , a privileged scaffold in medicinal chemistry often associated with S1P1 receptor modulators (e.g., Siponimod analogs) and other GPCR targets.

The coupling utilizes a reductive amination strategy between 2-chloro-4-fluorobenzaldehyde (electrophile) and azetidin-3-ol (nucleophile). While conceptually simple, this reaction presents specific challenges regarding the solubility of the polar azetidine core, the steric hindrance of the ortho-chloro substituent, and the chemoselectivity required to prevent side reactions at the 4-fluoro position.

Reaction Design & Mechanistic Insight

The Chemical Transformation

The objective is the formation of a C–N bond via the condensation of a secondary amine and an electron-deficient benzaldehyde, followed by in situ hydride transfer.

  • Reactants:

    • Aldehyde: 2-Chloro-4-fluorobenzaldehyde. The 2-Cl group introduces steric bulk, potentially retarding imine formation. The 4-F group withdraws electron density, increasing the electrophilicity of the carbonyl carbon.

    • Amine: Azetidin-3-ol (typically supplied as HCl or trifluoroacetate salt). The 4-membered ring introduces strain, and the hydroxyl group presents a competing nucleophile (though significantly less reactive than the amine under these conditions).

Mechanistic Pathway

The reaction proceeds via the Abdel-Magid protocol using Sodium Triacetoxyborohydride (STAB). This reagent is preferred over Sodium Cyanoborohydride (toxic) or Sodium Borohydride (too strong, reduces aldehydes directly).

  • Imine/Iminium Formation: The secondary amine attacks the aldehyde carbonyl. Acid catalysis (AcOH) assists in the elimination of water to form the iminium ion.

  • Selective Reduction: STAB is sterically bulky and electron-poor (due to acetoxy groups), making it less reactive toward the neutral aldehyde but highly reactive toward the positively charged iminium intermediate.

  • Chemoselectivity: The reaction occurs at pH 4–5. Under these mild conditions, the 4-fluoro substituent is stable against SNAr displacement, which typically requires strong bases and elevated temperatures.

ReactionMechanism Reactants Reactants (Aldehyde + Azetidine) Carbinolamine Carbinolamine Intermediate Reactants->Carbinolamine Nucleophilic Attack Iminium Iminium Ion (Activated) Carbinolamine->Iminium -H2O Product Product (Benzylazetidine) Iminium->Product Hydride Transfer Acid AcOH (Cat.) Reductant STAB (H-)

Figure 1: Mechanistic pathway of the reductive amination using STAB.

Experimental Protocols

Method A: Sodium Triacetoxyborohydride (STAB) – The Standard Protocol

Recommended for high yield and minimal side products.

Reagents:

  • 2-Chloro-4-fluorobenzaldehyde (1.0 equiv)

  • Azetidin-3-ol HCl salt (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Diisopropylethylamine (DIPEA) (1.1 equiv) – Crucial for neutralizing the amine salt.

  • Acetic Acid (AcOH) (1.0 equiv)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [0.1 M concentration]

Procedure:

  • Salt Neutralization: In a clean, dry round-bottom flask, suspend Azetidin-3-ol HCl (1.1 equiv) in DCE. Add DIPEA (1.1 equiv) and stir for 10 minutes at room temperature (RT) to liberate the free amine.

  • Aldehyde Addition: Add 2-Chloro-4-fluorobenzaldehyde (1.0 equiv) to the mixture.

  • Catalysis: Add Acetic Acid (1.0 equiv). Stir for 30–60 minutes at RT. Note: This "pre-stir" allows the equilibrium to shift toward the iminium species before reduction.

  • Reduction: Cool the mixture to 0°C (optional, but recommended to suppress side reactions). Add STAB (1.5 equiv) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and stir at RT for 4–16 hours. Monitor by LCMS (look for M+H = ~216).

  • Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (pH should be ~8). Stir vigorously for 15 minutes until gas evolution ceases.

Method B: Sodium Borohydride (Two-Step) – Cost-Effective Alternative

Recommended for large-scale batches where STAB cost is prohibitive.

Reagents:

  • Same substrates.[1]

  • Reducing agent: NaBH₄ (0.6 equiv).

  • Solvent: Methanol (MeOH).[2][3]

Procedure:

  • Dissolve Azetidin-3-ol HCl and DIPEA in MeOH.

  • Add Aldehyde and stir for 2–4 hours to form the imine/hemiaminal (monitor by TLC/LCMS; the aldehyde peak should disappear).

  • Cool to 0°C.

  • Add NaBH₄ slowly. Caution: Exothermic with gas evolution.

  • Stir for 1 hour, then quench with water.

Workup and Purification

The amphoteric nature of the product (tertiary amine + alcohol) requires a specific extraction protocol to avoid loss into the aqueous layer.

WorkupFlow Start Crude Reaction Mixture (DCE/DCM) Quench Add Sat. Aq. NaHCO3 (pH ~8) Start->Quench PhaseSep Phase Separation Quench->PhaseSep OrgLayer Organic Layer (Product) PhaseSep->OrgLayer AqLayer Aqueous Layer (Salts) PhaseSep->AqLayer Combine Combine Organics Dry (Na2SO4) & Concentrate OrgLayer->Combine BackExt Back-Extract Aqueous with 10% MeOH/DCM AqLayer->BackExt Product is polar BackExt->Combine Purify Purification Flash Column (DCM:MeOH) Combine->Purify

Figure 2: Workup workflow emphasizing back-extraction for polar azetidine recovery.

Purification Parameters:

  • Stationary Phase: Silica Gel.

  • Eluent: 0–10% Methanol in Dichloromethane (DCM).

  • Additive: If streaking occurs, add 1% Triethylamine (TEA) or NH₄OH to the eluent.

Quality Control & Data Specifications

Expected Analytical Data:

  • Molecular Formula: C₁₀H₁₁ClFNO

  • Molecular Weight: 215.65 g/mol

  • LCMS (ESI+): [M+H]⁺ = 216.1 (Characteristic Cl isotope pattern 3:1).

Critical Impurities:

Impurity Type Origin Prevention
Benzyl Alcohol Direct reduction of aldehyde (Competition) Use STAB (not NaBH₄); Ensure amine is neutralized (free base).
Bis-alkylation Reaction of product with another aldehyde Sterically unlikely with azetidine (secondary amine), but possible if excess aldehyde is used.

| SNAr Product | Displacement of 4-F by Azetidine | Avoid heating >40°C; Do not use strong bases (NaH, KOH). |

References

  • Abdel-Magid, A. F., et al. (1996).[4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Common Organic Chemistry. (n.d.). "Reductive Amination - Common Conditions: NaBH(OAc)3." Link

  • BenchChem. (2025).[6] "Synthesis of 4-(4-Fluorobenzyl)azetidin-2-one" (Related azetidine/fluorobenzyl chemistry). Link

  • Vertex Pharmaceuticals. (2015). "Oxidative Allene Amination for the Synthesis of Azetidin-3-ones." PMC. (Demonstrates azetidine stability). Link

Sources

Method

Application Notes and Protocols for Solvent Selection: 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol

Abstract This comprehensive guide provides a detailed framework for the rational selection of solvents for dissolving 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol, a novel heterocyclic compound with potential applica...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed framework for the rational selection of solvents for dissolving 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol, a novel heterocyclic compound with potential applications in pharmaceutical research and development. The document outlines a multi-step strategy, commencing with a theoretical analysis of the compound's physicochemical properties and progressing to systematic experimental protocols for solubility screening and quantification. By integrating theoretical predictions with empirical testing, researchers can efficiently identify optimal solvent systems, a critical step for formulation, purification, and various analytical procedures. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and scientifically grounded approach to solvent selection for this and structurally related molecules.

Introduction: The Critical Role of Solvent Selection

The successful progression of a drug candidate from discovery to a viable therapeutic product is intrinsically linked to a thorough understanding of its physicochemical properties, with solubility being a paramount parameter.[1][2] The choice of solvent impacts not only the dissolution of the active pharmaceutical ingredient (API) but also its stability, bioavailability, and the feasibility of formulation and manufacturing processes.[3][4] For a novel compound such as 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol, a systematic approach to solvent selection is essential to avoid costly and time-consuming trial-and-error methodologies.

The azetidine ring, a four-membered nitrogen-containing heterocycle, is an increasingly important scaffold in medicinal chemistry, known for imparting unique three-dimensional structures and favorable pharmacokinetic properties.[5][6][7] However, the strained nature of the azetidine ring can also present challenges in terms of chemical stability.[8][9] The presence of a substituted chlorofluorophenyl group and a hydroxyl moiety further contributes to the molecule's complex solubility profile. This guide will navigate these complexities by providing a logical workflow for identifying suitable solvents.

Theoretical Framework: Predicting Solubility

A preliminary in-silico analysis of the target molecule's structure can provide valuable insights into its likely solubility characteristics. This predictive step aids in narrowing down the vast array of potential solvents to a manageable number for experimental screening.

Structural Analysis of 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol

A careful examination of the molecule's functional groups is the first step in predicting its polarity and potential for intermolecular interactions.[3]

  • Azetidin-3-ol moiety: The hydroxyl group (-OH) is a strong hydrogen bond donor and acceptor, suggesting solubility in polar protic solvents. The nitrogen atom in the azetidine ring is a hydrogen bond acceptor.

  • (2-Chloro-4-fluorophenyl)methyl group: This bulky, halogenated aromatic group is predominantly non-polar and hydrophobic. The chlorine and fluorine substituents increase the molecule's lipophilicity.

This duality of a polar head (azetidin-3-ol) and a non-polar tail ((2-Chloro-4-fluorophenyl)methyl) suggests that the molecule will exhibit moderate polarity and may require a solvent or solvent system that can accommodate both hydrophilic and lipophilic characteristics.

Hansen Solubility Parameters (HSP) as a Predictive Tool

Hansen Solubility Parameters offer a more quantitative approach to predicting solubility by deconstructing the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[10][11][12] The underlying principle is that "like dissolves like," meaning a solute is most likely to dissolve in a solvent with similar HSP values.[13][14]

While experimental determination of a novel compound's HSP is ideal, predictive software based on group contribution methods can provide useful estimates. These estimated HSP values for 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol can then be compared to the known HSPs of a wide range of solvents.

Experimental Workflow for Solvent Selection

The following diagram outlines a systematic approach to solvent screening and quantification.

Solvent_Selection_Workflow cluster_theoretical Theoretical Assessment cluster_experimental Experimental Screening cluster_quantification Quantitative Analysis cluster_optimization Optimization A Structural Analysis of Target Molecule B HSP Prediction (In-Silico) A->B C Qualitative Solubility Screening (Visual Assessment) B->C D Selection of Promising Solvents C->D E Equilibrium Solubility Determination (Shake-Flask Method) D->E G Binary/Ternary Solvent System Evaluation D->G H pH-Dependent Solubility Studies D->H F Analytical Quantification (e.g., HPLC, UV-Vis) E->F G->F H->F

Caption: A systematic workflow for solvent selection.

Protocols for Solubility Determination

The following protocols provide step-by-step instructions for the experimental determination of solubility.

Protocol 1: Qualitative Solubility Screening

Objective: To rapidly assess the solubility of 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol in a broad range of solvents and identify candidates for quantitative analysis.

Materials:

  • 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol

  • A selection of solvents with varying polarities (see Table 1)

  • Small vials (e.g., 2 mL glass vials) with caps

  • Vortex mixer

  • Visual inspection station with good lighting

Procedure:

  • Add approximately 1-2 mg of 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol to individual vials.

  • Add 0.5 mL of each selected solvent to the corresponding vial.

  • Cap the vials securely and vortex for 2 minutes.

  • Visually inspect each vial for the presence of undissolved solid material.

  • Record the observations using a qualitative scale (e.g., "freely soluble," "sparingly soluble," "insoluble").[15]

Table 1: Suggested Solvents for Initial Screening

Solvent ClassExample SolventsRationale
Polar Protic Water, Methanol, Ethanol, IsopropanolTo assess the impact of the hydroxyl group on solubility.
Polar Aprotic Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)To evaluate the role of polar interactions without hydrogen bonding.
Non-Polar Toluene, Heptane, Dichloromethane (DCM)To determine the influence of the hydrophobic phenyl group.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneSolvents with intermediate polarity.
Protocol 2: Quantitative Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol in promising solvents identified from the qualitative screening. The shake-flask method is considered the gold standard for determining equilibrium solubility.[2][16][17]

Materials:

  • 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol

  • Selected solvents from Protocol 1

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or a UV-Vis spectrophotometer if the compound has a chromophore and a standard curve is established)

Procedure:

  • Add an excess amount of 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol to a vial (ensure undissolved solid is visible).

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C).

  • Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After shaking, visually confirm the presence of excess solid.

  • Centrifuge the vials to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.[9]

  • Dilute the filtered solution with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis method.[3][16]

  • Repeat the experiment in triplicate for each solvent to ensure reproducibility.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and decision-making.

Table 2: Illustrative Quantitative Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Standard Deviation
Methanol25Example: 55.2Example: ± 1.8
Ethanol25Example: 42.1Example: ± 1.5
Acetone25Example: 78.5Example: ± 2.3
Dichloromethane25Example: 95.7Example: ± 3.1
Water25Example: < 0.1Example: N/A

Advanced Considerations

pH-Dependent Solubility

For ionizable compounds, solubility can be significantly influenced by pH.[4][16] The azetidine nitrogen in 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol is basic and will be protonated at acidic pH. Determining the pH-solubility profile is crucial, especially for oral drug development. This can be achieved by performing the shake-flask method in a series of buffers across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).[17]

Solvent Mixtures

In many cases, a single solvent may not provide the desired solubility. Binary or ternary solvent systems can be explored to fine-tune the solvating power.[3] For instance, a mixture of a polar protic solvent (e.g., ethanol) and a non-polar solvent (e.g., dichloromethane) could be effective for this molecule.

Conclusion

The selection of an appropriate solvent for 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol is a critical step that requires a systematic and scientifically rigorous approach. By combining theoretical predictions with empirical data from well-defined protocols, researchers can efficiently identify optimal solvent systems. This will not only facilitate downstream research and development activities but also contribute to a more comprehensive understanding of the compound's physicochemical properties. The methodologies outlined in this guide provide a robust framework for achieving these goals.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • Abbott, S. (n.d.). HSP for Beginners. Hansen Solubility Parameters. Retrieved from [Link]

  • Wikipedia. (2024). Hansen solubility parameter. Retrieved from [Link]

  • Beltrame, C. O., et al. (2019). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. Journal of the Brazilian Chemical Society.
  • UPCommons. (2022). Hansen Solubility Parameters (HSPs): A Reliable Tool for Assessing the Selectivity of Pristine and Hybrid Polymer Nanocomposites. Retrieved from [Link]

  • SciSpace. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

  • Pharmaguideline. (2011). Determination of Solubility in Pharmaceuticals. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

  • PubMed. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Retrieved from [Link]

  • Lab-Training. (n.d.). How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals? Retrieved from [Link]

  • Scholars Research Library. (n.d.). Enhancement of Solubility: A Pharmaceutical Overview. Retrieved from [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Retrieved from [Link]

  • MDPI. (2024). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved from [Link]

  • PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • ResearchGate. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Retrieved from [Link]

  • PubChem. (n.d.). Azetidine. Retrieved from [Link]

  • PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

  • MDPI. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. Retrieved from [Link]

  • AMERICAN ELEMENTS. (n.d.). Azetidines. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Synthesis of Chiral Derivatives from 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol

Introduction: The Strategic Value of Chiral Azetidines Azetidines, four-membered saturated nitrogen heterocycles, have become indispensable scaffolds in modern drug discovery.[1][2] Their inherent ring strain and conform...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Chiral Azetidines

Azetidines, four-membered saturated nitrogen heterocycles, have become indispensable scaffolds in modern drug discovery.[1][2] Their inherent ring strain and conformational rigidity provide a unique three-dimensional architecture that can enhance metabolic stability, improve solubility, and fine-tune pharmacological properties.[1][3] The introduction of chirality into the azetidine core further expands its utility, allowing for precise stereochemical interactions with biological targets, which is often critical for potency and selectivity.[4][5]

This guide focuses on the synthesis of enantiomerically enriched derivatives of 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol, a versatile building block. We will explore field-proven methodologies for resolving this racemic alcohol, providing detailed, step-by-step protocols grounded in established chemical principles. The methods described herein—enzymatic kinetic resolution and diastereomeric separation—offer robust and scalable pathways to access the desired chiral intermediates essential for the synthesis of advanced pharmaceutical candidates.

Methodology 1: Enzymatic Kinetic Resolution (EKR) via Lipase-Catalyzed Acylation

Enzymatic Kinetic Resolution (EKR) is a powerful and green chemistry technique that leverages the stereoselectivity of enzymes to differentiate between enantiomers in a racemic mixture.[6] Lipases, a class of hydrolases, are particularly effective for resolving racemic alcohols.[7][8] In a non-aqueous environment, lipases can catalyze the enantioselective acylation of one alcohol enantiomer, leaving the other unreacted. The resulting mixture of an ester and an alcohol can then be readily separated by standard chromatographic techniques.

The choice of lipase is critical for achieving high enantioselectivity (E-value). Lipases from Candida antarctica (often immobilized as Novozym® 435) and Pseudomonas cepacia (now known as Burkholderia cepacia) are widely recognized for their broad substrate scope and excellent performance in resolving secondary alcohols.[7][8][9]

Protocol 1: Lipase-Catalyzed Kinetic Resolution

This protocol details the resolution of racemic 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol using Novozym® 435 and vinyl acetate as the acyl donor. Vinyl acetate is an advantageous acylating agent because its byproduct, vinyl alcohol, tautomerizes to the volatile acetaldehyde, driving the reaction equilibrium towards the product side.

Materials:

  • Racemic 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol

  • Novozym® 435 (Immobilized Candida antarctica lipase B)

  • Vinyl acetate (acyl donor)

  • Diisopropyl ether (anhydrous)

  • Celite® for filtration

  • Ethyl acetate and Hexane (for chromatography)

  • Silica gel for column chromatography

Procedure:

  • To a dry flask under an inert atmosphere (e.g., Argon), add racemic 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol (1.0 eq).

  • Dissolve the substrate in anhydrous diisopropyl ether (approximately 0.1 M concentration).

  • Add Novozym® 435 (typically 20-50 mg per mmol of substrate).

  • Add vinyl acetate (1.5-2.0 eq) to the mixture.

  • Stir the suspension at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or chiral High-Performance Liquid Chromatography (HPLC) until ~50% conversion is reached.

  • Upon reaching the target conversion, filter the reaction mixture through a pad of Celite® to remove the immobilized enzyme. Wash the Celite® pad with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which is a mixture of the acylated azetidine and the unreacted azetidin-3-ol enantiomer.

  • Purify the mixture using flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the more non-polar ester from the more polar, unreacted alcohol.

  • Analyze both the recovered alcohol and the ester product by chiral HPLC to determine their respective enantiomeric excess (ee).

Data and Expected Outcomes

The success of an EKR is quantified by the conversion percentage and the enantiomeric excess (ee) of both the product and the remaining substrate. The enantioselectivity factor (E-value) is a measure of the enzyme's ability to discriminate between the two enantiomers.

ParameterTypical ValueRationale
Conversion ~50%Maximizes the theoretical yield and ee for both the product and remaining substrate.
ee of Product (Ester) >98%Indicates high selectivity of the lipase for one enantiomer.
ee of Substrate (Alcohol) >98%The unreacted enantiomer is left behind in high purity.
E-value >200An E-value >100 is considered excellent for synthetic applications.[7]
EKR Workflow Visualization

EKR_Workflow cluster_reaction Reaction Vessel cluster_workup Workup & Purification cluster_products Final Products Racemate Racemic Azetidin-3-ol (R)- and (S)-enantiomers Reaction Stirring at 30-40 °C Monitoring (~50% conversion) Racemate->Reaction Enzyme Novozym® 435 + Vinyl Acetate Enzyme->Reaction Filtration Filter to remove enzyme Reaction->Filtration Concentration Concentrate filtrate Filtration->Concentration Chromatography Silica Gel Chromatography Concentration->Chromatography Ester (R)-Azetidin-3-yl Acetate (>98% ee) Chromatography->Ester Separated Product Alcohol (S)-Azetidin-3-ol (>98% ee) Chromatography->Alcohol Unreacted Substrate

Caption: Workflow for Enzymatic Kinetic Resolution (EKR).

Methodology 2: Chiral Derivatization and Diastereomer Separation

A classical and highly effective method for resolving racemates involves covalently bonding the enantiomers to a single enantiomer of a second chiral compound, known as a chiral resolving agent. This reaction creates a pair of diastereomers. Unlike enantiomers, diastereomers possess different physical properties (e.g., melting point, solubility, chromatographic retention), allowing them to be separated by standard techniques like crystallization or, more commonly, column chromatography.[10][11] After separation, the chiral auxiliary is cleaved to yield the isolated, enantiopure azetidine derivatives.

Protocol 2: Resolution via Diastereomeric Ester Formation

This protocol uses an enantiopure chiral carboxylic acid, such as (S)-ibuprofen or a Mosher's acid derivative, to form diastereomeric esters with the racemic azetidin-3-ol.

Materials:

  • Racemic 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol

  • (S)-Ibuprofen (or other enantiopure chiral acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or EDC•HCl (coupling agent)

  • 4-Dimethylaminopyridine (DMAP, catalyst)

  • Dichloromethane (DCM, anhydrous)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) and Water

  • Silica gel for column chromatography

Procedure: Part A: Diastereomer Synthesis

  • In a dry flask under an inert atmosphere, dissolve (S)-Ibuprofen (1.05 eq), DCC (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of racemic 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol (1.0 eq) in anhydrous DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the organic filtrate with 1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude mixture of diastereomeric esters.

Part B: Diastereomer Separation 7. Carefully separate the two diastereomers using flash column chromatography on silica gel. A solvent system such as hexane/ethyl acetate is typically effective. The separation may require testing different solvent polarities and potentially using a high-performance chromatography system for optimal resolution. 8. Collect the fractions corresponding to each pure diastereomer and concentrate them separately.

Part C: Chiral Auxiliary Cleavage (Hydrolysis) 9. Dissolve one of the isolated diastereomeric esters in a mixture of THF and water (e.g., 3:1 v/v). 10. Add lithium hydroxide (LiOH, ~3.0 eq) and stir the mixture at room temperature until the ester is fully consumed (monitor by TLC). 11. Quench the reaction by adding water and extract the product with ethyl acetate. 12. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the enantiopure 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol. 13. Repeat the process for the second diastereomer to obtain the other enantiomer of the azetidin-3-ol. 14. Verify the enantiomeric purity of each final product using chiral HPLC.

Chiral Derivatization Workflow

Diastereomer_Workflow Racemate Racemic Azetidin-3-ol (R)- and (S)- ChiralAcid +(S)-Chiral Acid (e.g., Ibuprofen) + DCC/DMAP Racemate->ChiralAcid Diastereomers Mixture of Diastereomers (R,S) and (S,S) ChiralAcid->Diastereomers Chromatography Column Chromatography Separation Diastereomers->Chromatography Diast1 Diastereomer 1 (R,S) Chromatography->Diast1 Diast2 Diastereomer 2 (S,S) Chromatography->Diast2 Hydrolysis1 Hydrolysis (LiOH) Diast1->Hydrolysis1 Hydrolysis2 Hydrolysis (LiOH) Diast2->Hydrolysis2 Enantiomer1 (R)-Azetidin-3-ol Hydrolysis1->Enantiomer1 Enantiomer2 (S)-Azetidin-3-ol Hydrolysis2->Enantiomer2

Caption: Synthesis of enantiomers via diastereomer separation.

Methodology 3: Asymmetric Synthesis via Prochiral Ketone Reduction

While resolution separates existing enantiomers, asymmetric synthesis creates a specific enantiomer from a non-chiral (prochiral) starting material.[12] This approach is often more atom-economical. For 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol, a key strategy is the stereoselective reduction of the corresponding prochiral ketone, 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-one.

This reduction can be achieved using a chiral reducing agent, such as (-)-B-chlorodiisopinocampheylborane (DIP-Chloride®), which delivers a hydride from a sterically defined direction, leading to the preferential formation of one alcohol enantiomer.[13]

Conceptual Workflow: Asymmetric Reduction

This protocol is presented as a conceptual guide, as the synthesis of the starting ketone is a prerequisite.

  • Synthesis of Precursor: Synthesize 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-one from appropriate starting materials.

  • Asymmetric Reduction: Dissolve the ketone in an anhydrous solvent (e.g., THF) and cool to a low temperature (e.g., -25 °C to -40 °C). Add a solution of the chiral borane reagent (e.g., (-)-DIP-Chloride) dropwise.

  • Workup: After the reaction is complete, the workup typically involves careful quenching and removal of the boron byproducts, often by treatment with an amino alcohol like diethanolamine.[13]

  • Purification & Analysis: The resulting chiral alcohol is purified by column chromatography and its enantiomeric excess is determined by chiral HPLC.

Asymmetric Synthesis Diagram

Asymmetric_Synthesis Ketone Prochiral Azetidin-3-one Reaction Stereoselective Hydride Delivery Ketone->Reaction ChiralReagent Chiral Reducing Agent (e.g., (-)-DIP-Chloride) ChiralReagent->Reaction Product Enantioenriched Azetidin-3-ol (e.g., (R)-enantiomer) Reaction->Product

Caption: Conceptual pathway for asymmetric synthesis.

Analytical Verification: Chiral HPLC

Confirmation of enantiomeric purity is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (ee) of the synthesized products.[4][9]

Protocol 3: Chiral HPLC Analysis

Instrumentation & Columns:

  • HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP) Column: A polysaccharide-based column such as Daicel Chiralpak® AD-H or Chiralcel® OD-H is often effective.

Typical Method Parameters:

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol). A common starting point is 90:10 Hexane:Isopropanol.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

  • Temperature: Ambient or controlled at 25 °C.

Procedure:

  • Prepare a standard solution of the racemic starting material (~0.5 mg/mL) to establish the retention times of both enantiomers.

  • Prepare a sample of the synthesized chiral product at a similar concentration.

  • Inject the racemic standard and record the chromatogram. Two well-resolved peaks should be observed.

  • Inject the synthesized sample. A single major peak should be observed, corresponding to one of the peaks in the racemic standard.

  • Calculate the enantiomeric excess (ee) using the peak areas (A₁ and A₂) from the sample chromatogram: ee (%) = [(A₁ - A₂) / (A₁ + A₂)] * 100

References

  • Tundel, R. E., & Anderson, K. W. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Tundel, R. E., & Anderson, K. W. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PMC. Retrieved from [Link]

  • Singh, R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Retrieved from [Link]

  • Ye, L., et al. (n.d.). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC. Retrieved from [Link]

  • Enders, D., & Jegelka, U. (2025). Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones. ResearchGate. Retrieved from [Link]

  • Ranbaxy Laboratories Limited. (2005). Process for asymmetric synthesis of hydroxy-alkyl substituted azetidinone derivatives. Google Patents.
  • Li, Y., et al. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. Retrieved from [Link]

  • Boyd, M. J., et al. (n.d.). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. Retrieved from [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Gurupadayya, B. M., et al. (n.d.). Synthesis and Pharmacological Evaluation of Azetidin-2-ones and Thiazolidin-4-ones Encompassing Benzothiazole. PMC. Retrieved from [Link]

  • Ota, E., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. Retrieved from [Link]

  • de Miranda, A. S., et al. (n.d.). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC. Retrieved from [Link]

  • Li, Y., et al. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. Retrieved from [Link]

  • Various Authors. (n.d.). The synthetic method of 3 fluoro azetidine derivatives. Google Patents.
  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Resolution of (±)-3 with different lipases. ResearchGate. Retrieved from [Link]

  • Rani, V. E., & Reddy, P. R. (2018). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. SciRP.org. Retrieved from [Link]

  • Bott, T. M., & West, F. G. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS. Retrieved from [Link]

  • Jain, S. K., et al. (n.d.). Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]

  • Gładkowski, W., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. Retrieved from [Link]

  • Kumar, A., et al. (2019). Synthesis and biological study of Azetidinone derivatives. The Pharma Innovation. Retrieved from [Link]

  • Aceña, J. L., et al. (2025). Enzymatic resolution of (RS)-2-(1-aminoethyl)-3-chloro-5-(substituted)pyridines. ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol. Google Patents.
  • Al-Masoudi, A. A. J. (2022). Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. ResearchGate. Retrieved from [Link]

  • de Miranda, A. S., et al. (n.d.). Lipase mediated enzymatic kinetic resolution of phenylethyl halohydrins acetates: A case of study and rationalization. ArTS. Retrieved from [Link]

  • Li, Y., et al. (n.d.). Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a 'tail switching' strategy on a piperazinyl azetidine skeleton. PMC. Retrieved from [Link]

  • Blacker, A. J., et al. (n.d.). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Almac. Retrieved from [Link]

  • Lin, C.-H., & Lin, C.-W. (2025). Enzymatic hydrolytic resolution of (R,S)-α-chlorophenyl acetates in biphasic media. ResearchGate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol

Welcome to the technical support center for the synthesis of 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth trou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and optimize your reaction yields for this critical pharmaceutical intermediate.

Introduction: The Synthetic Approach

The target molecule, 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol, is typically synthesized via a one-pot reductive amination. This method involves the reaction of azetidin-3-ol with 2-chloro-4-fluorobenzaldehyde to form an intermediate iminium ion, which is then reduced in situ to the desired N-alkylated product. The choice of reducing agent and reaction conditions is paramount to achieving high yield and purity, minimizing side-product formation.[1]

This guide will focus on the most common and effective protocol using sodium triacetoxyborohydride [NaBH(OAc)₃] as the reducing agent, valued for its mildness and remarkable selectivity for iminium ions over carbonyls.[2][3][4]

Core Synthesis Workflow

The overall synthetic strategy is a reductive amination process. Below is a diagram illustrating the key transformation.

G A Azetidin-3-ol C Iminium Ion Intermediate A->C + B 2-Chloro-4-fluorobenzaldehyde B->C Condensation (-H₂O) D 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol (Target Molecule) C->D Reduction [NaBH(OAc)₃]

Caption: Reductive amination workflow for target synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is sodium triacetoxyborohydride [NaBH(OAc)₃] the preferred reducing agent for this reaction?

A1: Sodium triacetoxyborohydride (STAB) is exceptionally well-suited for one-pot reductive aminations for several key reasons:[2][5]

  • Selectivity: The rate of reduction for iminium ions is significantly faster than for aldehydes or ketones.[2][6] This allows the reducing agent to be present from the start of the reaction, reducing the iminium ion as it forms and minimizing side reactions like aldehyde reduction.

  • Mildness: The electron-withdrawing effects of the acetoxy groups moderate the reactivity of the borohydride, making it a gentler reducing agent.[2] This tolerance allows the reaction to proceed in the presence of sensitive functional groups like esters, nitro groups, and carbon-carbon multiple bonds.[2][3]

  • Convenience: It is a stable, commercially available solid that is safe and easy to handle. Unlike sodium cyanoborohydride, it is non-toxic and does not risk cyanide contamination in the final product.[6]

Q2: What is the role of the solvent in this reaction? Which solvent is best?

A2: The solvent plays a crucial role in both the formation of the iminium ion and the subsequent reduction. 1,2-Dichloroethane (DCE) is the most commonly recommended and preferred solvent for reductive aminations using NaBH(OAc)₃.[2][3] Reactions generally proceed faster and more cleanly in DCE compared to other solvents like tetrahydrofuran (THF) or acetonitrile.[3] The choice of solvent can significantly impact reaction kinetics and the solubility of intermediates.

Q3: Can I use a different reducing agent, like sodium borohydride (NaBH₄)?

A3: While it is possible, using sodium borohydride is less ideal for a one-pot procedure. NaBH₄ can readily reduce the starting aldehyde, competing with the desired reductive amination pathway.[7] If NaBH₄ is to be used, a two-step approach is superior: first, allow the imine to form completely (often in a solvent like methanol), and only then add the NaBH₄ to perform the reduction.[3][4] This adds complexity and time to the overall process.

Troubleshooting Guide: Improving Reaction Yield

This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.

Problem / ObservationPotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive Reagents: The aldehyde may have oxidized to carboxylic acid, or the NaBH(OAc)₃ may have degraded due to moisture. 2. Incomplete Iminium Ion Formation: Insufficient reaction time or presence of excess water can hinder the initial condensation step. 3. Incorrect Stoichiometry: An incorrect ratio of amine, aldehyde, and reducing agent.1. Verify Reagent Quality: Use freshly opened or properly stored reagents. Check the purity of the 2-chloro-4-fluorobenzaldehyde by NMR or TLC. 2. Ensure Anhydrous Conditions: Use anhydrous solvents. Consider adding a mild dehydrating agent like magnesium sulfate if water contamination is suspected. Allow sufficient time for imine formation before expecting product. 3. Optimize Stoichiometry: Typically, use a slight excess (1.1-1.2 eq) of the azetidin-3-ol and the reducing agent (1.2-1.5 eq) relative to the aldehyde.
Significant Amount of Unreacted Aldehyde 1. Inefficient Iminium Ion Reduction: The reduction step is slower than the rate of side reactions or decomposition. 2. Poor Quality Reducing Agent: The NaBH(OAc)₃ has lost its potency.1. Catalyze Imine Formation: For less reactive systems, a catalytic amount of acetic acid can be added to promote the formation of the iminium ion, which is then reduced more rapidly.[2][5] 2. Use Fresh Reducing Agent: Ensure the NaBH(OAc)₃ is a free-flowing powder and has been stored under inert, dry conditions.
Formation of Bis-Alkylated Side Product 1. Overalkylation: The newly formed secondary amine product reacts with another molecule of the aldehyde.While less common with NaBH(OAc)₃ due to its rapid reduction of the primary iminium ion, this can occur.[5] Consider a two-step procedure: form the imine first, then add the reducing agent. This minimizes the time the product amine is exposed to unreacted aldehyde.
Presence of 2-chloro-4-fluorobenzyl alcohol 1. Aldehyde Reduction: The reducing agent is reducing the starting aldehyde directly.This indicates that the reduction of the aldehyde is competitive with the reduction of the iminium ion. This is unusual for NaBH(OAc)₃ but could suggest the reaction conditions (e.g., pH, solvent) are not optimal. Ensure the reaction is run in a non-protic solvent like DCE.[7]
Difficult Product Purification 1. Boron-Containing Byproducts: Boron salts and esters formed during the reaction can complicate workup. 2. Emulsion during Aqueous Workup: Presence of organic and inorganic materials can lead to difficult phase separation.1. Acid/Base Wash: During workup, a wash with a mild acid (e.g., dilute HCl) can protonate the amine product, moving it to the aqueous layer and leaving non-basic impurities behind. Subsequent basification (e.g., with NaOH or NaHCO₃) and extraction will recover the purified product. 2. Filtration: Passing the crude mixture through a pad of celite before workup can help remove fine inorganic precipitates that contribute to emulsions.
Troubleshooting Workflow

G Start Low Yield Observed CheckReagents Check Reagent Purity & Activity (Aldehyde, NaBH(OAc)₃) Start->CheckReagents CheckConditions Verify Anhydrous Conditions (Solvent, Atmosphere) CheckReagents->CheckConditions AnalyzeByproducts Analyze Byproducts by LC-MS/NMR CheckConditions->AnalyzeByproducts UnreactedAldehyde High Unreacted Aldehyde? AnalyzeByproducts->UnreactedAldehyde AlcoholByproduct Benzyl Alcohol Byproduct? AnalyzeByproducts->AlcoholByproduct After Unreacted Aldehyde Check OptimizeStoichiometry Optimize Stoichiometry (1.1 eq Amine, 1.2 eq NaBH(OAc)₃) UnreactedAldehyde->OptimizeStoichiometry No AddCatalyst Add Catalytic Acetic Acid (0.1 eq) UnreactedAldehyde->AddCatalyst Yes AlcoholByproduct->OptimizeStoichiometry No TwoStep Consider Two-Step Protocol: 1. Imine formation (MeOH) 2. Reduction (NaBH₄) AlcoholByproduct->TwoStep Yes AddCatalyst->TwoStep Still low yield

Sources

Optimization

Technical Support Center: Purification of N-(2-chloro-4-fluorobenzyl)azetidin-3-ol

Welcome to the dedicated technical support guide for the purification of N-(2-chloro-4-fluorobenzyl)azetidin-3-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of N-(2-chloro-4-fluorobenzyl)azetidin-3-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this key intermediate. Here, we address common challenges and provide in-depth, field-tested solutions to streamline your purification workflows and ensure the highest batch-to-batch purity and consistency.

Our approach is grounded in fundamental chemical principles and validated by practical, in-lab experience. We aim to empower you not just with protocols, but with the understanding to adapt and troubleshoot effectively.

Section 1: Troubleshooting Common Purification Issues

This section tackles specific problems that can arise during the purification of N-(2-chloro-4-fluorobenzyl)azetidin-3-ol. We diagnose the likely causes and provide actionable, step-by-step solutions.

Issue 1: Persistent Impurities After Column Chromatography

Scenario: You've performed silica gel column chromatography, but your post-column fractions still show a persistent impurity peak close to the main product peak when analyzed by HPLC or LC-MS.

Probable Causes & Solutions:

  • Co-elution with a Structurally Similar Impurity: The most common culprits are regioisomers or starting materials that have similar polarity to the desired product.

    • Solution: A change in the chromatographic conditions is necessary. Switching from a standard silica gel to a different stationary phase, such as alumina (basic or neutral) or a bonded phase (like diol or cyano), can alter the selectivity and improve separation. Additionally, employing a different solvent system can be highly effective. For instance, if you are using a hexane/ethyl acetate system, consider switching to a dichloromethane/methanol gradient.

  • On-Column Degradation: Azetidine rings can be sensitive to acidic conditions, and standard silica gel is inherently acidic. This can cause the product to degrade during purification.

    • Solution: Deactivate the silica gel before use. This can be achieved by preparing a slurry of the silica gel in the initial mobile phase containing a small amount of a basic modifier, such as triethylamine (0.1-1% v/v) or ammonia in methanol. This neutralizes the acidic sites on the silica surface, preventing degradation of the acid-labile product.

Experimental Protocol: Deactivation of Silica Gel

  • Weigh the required amount of silica gel for your column.

  • Prepare the initial, least polar mobile phase you intend to use for the chromatography.

  • Add triethylamine to this mobile phase to a final concentration of 0.5% (v/v).

  • Create a slurry of the silica gel in this triethylamine-containing solvent.

  • Pack the column using the slurry method.

  • Equilibrate the packed column with at least 2-3 column volumes of the initial mobile phase before loading your sample.

Issue 2: Low Yield After Aqueous Work-up and Extraction

Scenario: After quenching the reaction and performing a liquid-liquid extraction, you experience a significant loss of your target compound, resulting in a low overall yield.

Probable Causes & Solutions:

  • Product Partitioning into the Aqueous Layer: N-(2-chloro-4-fluorobenzyl)azetidin-3-ol possesses a hydroxyl group and a tertiary amine, making it somewhat water-soluble, especially at certain pH values.

    • Solution: Adjust the pH of the aqueous layer before extraction. To ensure the azetidine nitrogen is in its free base form and less water-soluble, the pH should be adjusted to be basic (pH 9-11) using a suitable base like sodium carbonate or a dilute sodium hydroxide solution. Additionally, saturating the aqueous layer with sodium chloride (brining out) can decrease the solubility of the organic product in the aqueous phase, driving it into the organic layer.

  • Emulsion Formation: The presence of salts and potentially amphiphilic impurities can lead to the formation of a stable emulsion at the interface of the aqueous and organic layers, trapping the product.

    • Solution: To break an emulsion, you can try several techniques:

      • Add a small amount of brine (saturated NaCl solution).

      • Filter the entire mixture through a pad of Celite®.

      • If possible, gently warm the mixture.

      • Allow the mixture to stand for an extended period without agitation.

Issue 3: Product Oiling Out During Crystallization

Scenario: When attempting to crystallize the purified product from a solvent/anti-solvent system, it separates as an oil rather than forming solid crystals.

Probable Causes & Solutions:

  • Supersaturation Occurring Too Rapidly: If the anti-solvent is added too quickly or the solution is cooled too rapidly, the product may not have sufficient time to nucleate and form an ordered crystal lattice, resulting in an amorphous oil.

    • Solution: Slow down the crystallization process. Add the anti-solvent dropwise at a slightly elevated temperature, and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Seeding the solution with a small crystal of the desired product can also promote proper crystallization.

  • Presence of Impurities: Even small amounts of impurities can inhibit crystallization by interfering with the formation of the crystal lattice.

    • Solution: Ensure the material being crystallized is of high purity (>95%). If necessary, perform an additional purification step, such as a short silica plug filtration, before attempting crystallization.

Section 2: Frequently Asked Questions (FAQs)

  • Q1: What is the recommended solvent system for column chromatography of N-(2-chloro-4-fluorobenzyl)azetidin-3-ol?

    • A1: A common and effective starting point is a gradient of ethyl acetate in hexanes. However, for better separation from polar impurities, a system of dichloromethane and methanol is often superior. For example, a gradient from 0% to 10% methanol in dichloromethane can provide excellent resolution. For particularly stubborn separations, consider adding a small amount (e.g., 0.1%) of ammonium hydroxide to the methanol to improve peak shape and prevent tailing.

  • Q2: How can I effectively remove the N-benzyl protecting group if needed?

    • A2: The N-(2-chloro-4-fluorobenzyl) group is typically removed via hydrogenolysis. This involves reacting the compound with hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C).

      • Standard Protocol: Dissolve the substrate in a protic solvent like methanol or ethanol. Add 10 mol% of 10% Pd/C. Purge the reaction vessel with hydrogen gas (or use a balloon of hydrogen) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS). The catalyst is then removed by filtration through Celite®. For more information on this type of deprotection, refer to standard organic chemistry texts or resources like Greene's Protective Groups in Organic Synthesis.

  • Q3: What are the optimal storage conditions for N-(2-chloro-4-fluorobenzyl)azetidin-3-ol?

    • A3: As a tertiary amine, it is susceptible to air oxidation over time. It is best stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container at low temperatures (2-8 °C). Protect from light to prevent potential photolytic degradation.

Section 3: Data & Workflow Visualization

Table 1: Comparison of Chromatographic Systems for Impurity Resolution

Stationary PhaseMobile Phase SystemTypical Impurity ProfileRecommendation
Silica GelHexane/Ethyl Acetate (Gradient)Co-elution of non-polar impurities and starting materials.Good for initial bulk purification.
Silica GelDichloromethane/Methanol (Gradient)Better separation of polar impurities and by-products.Recommended for achieving >98% purity.
Alumina (Neutral)Dichloromethane/Methanol (Gradient)Effective for separating impurities that are sensitive to acidic silica.Use if on-column degradation is suspected.
C18 Reverse PhaseAcetonitrile/Water (with 0.1% TFA or Formic Acid)Excellent for high-purity final polishing.Best for analytical separation or small-scale prep HPLC.

Diagram 1: Troubleshooting Workflow for Low Purity After Chromatography

G cluster_causes Potential Causes cluster_solutions Solutions start Low Purity Detected (Post-Column) check_impurities Analyze Impurity Profile (LC-MS, NMR) start->check_impurities co_elution Co-elution of Similar Polarity Impurities check_impurities->co_elution Impurity peak very close to product degradation On-Column Degradation check_impurities->degradation Multiple new, smaller peaks appear change_system Change Solvent System (e.g., DCM/MeOH) co_elution->change_system change_phase Change Stationary Phase (e.g., Alumina, C18) co_elution->change_phase deactivate_silica Deactivate Silica Gel (use 0.5% Et3N in mobile phase) degradation->deactivate_silica end_node Achieve >99% Purity change_system->end_node change_phase->end_node deactivate_silica->end_node

Caption: Decision tree for troubleshooting low purity after column chromatography.

References

  • Wuts, P. G. M. & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

Troubleshooting

Solving solubility issues with 1-(2-chloro-4-fluorobenzyl)azetidin-3-ol

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(2-chloro-4-fluorobenzyl)azetidin-3-ol. Our goal is to move beyond...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(2-chloro-4-fluorobenzyl)azetidin-3-ol. Our goal is to move beyond simple protocols and explain the underlying physicochemical principles, empowering you to make informed decisions during your experimental design.

Introduction: Understanding the Molecule

1-(2-chloro-4-fluorobenzyl)azetidin-3-ol is a substituted azetidine derivative. Azetidine rings are of high interest in medicinal chemistry because their strained, sp3-rich nature can confer improved pharmacokinetic properties, such as metabolic stability and, in some cases, solubility.[1] However, the solubility of any given molecule is a complex interplay of its constituent parts.

This compound possesses:

  • A hydrophilic "head" : The azetidin-3-ol group, which contains a hydroxyl group (a hydrogen bond donor and acceptor) and a basic nitrogen atom, both of which favor interaction with aqueous media.

  • A hydrophobic "tail" : The 2-chloro-4-fluorobenzyl group. Halogenation, particularly with chlorine and fluorine, often increases a molecule's lipophilicity (fat-solubility), which can lead to poor aqueous solubility.[2][3]

The primary challenge with this molecule is overcoming the lipophilic character of the substituted benzyl group to achieve sufficient concentration in aqueous buffers for biological assays or formulation development. This guide will address this challenge through a series of frequently asked questions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the fundamental physicochemical properties of 1-(2-chloro-4-fluorobenzyl)azetidin-3-ol, and what is its expected baseline solubility?

Answer: Understanding the predicted physicochemical properties is the first step in troubleshooting. While experimental data for this specific molecule is not widely published, we can infer its likely behavior from its structure and data on similar compounds.

Table 1: Predicted Physicochemical Properties of 1-(2-chloro-4-fluorobenzyl)azetidin-3-ol

PropertyPredicted ValueImplication for SolubilitySource
Molecular Weight215.65 g/mol Low molecular weight is generally favorable for solubility.[4]
LogP (Octanol-Water)~1.97Indicates a preference for lipid environments over aqueous ones; suggests low water solubility.[4]
Topological Polar Surface Area (TPSA)23.47 ŲA low TPSA is associated with lower aqueous solubility.[5]
Hydrogen Bond Donors1The hydroxyl group can donate a hydrogen bond to water.[4][5]
Hydrogen Bond Acceptors2The nitrogen and oxygen atoms can accept hydrogen bonds from water.[4][5]
Predicted pKa (Basic)~9.7The azetidine nitrogen is basic and will become protonated at acidic pH.[6]

Based on these properties, particularly the positive LogP value and low TPSA, the compound is predicted to be poorly soluble in neutral aqueous solutions.

Table 2: Predicted Qualitative Solubility in Common Laboratory Solvents

SolventPredicted SolubilityRationale
Water (pH 7.0)Poorly SolubleThe hydrophobic benzyl group dominates at neutral pH.
PBS (pH 7.4)Poorly SolubleSimilar to water; the salts in PBS will have minimal effect.[7]
EthanolSolubleA polar protic solvent that can interact with both polar and non-polar parts of the molecule.
DMSOHighly SolubleA polar aprotic solvent highly effective at dissolving a wide range of organic molecules.[7]
Dichloromethane (DCM)SolubleA non-polar organic solvent that will readily dissolve the hydrophobic molecule.[7]
Q2: My initial attempts to dissolve the compound in PBS (pH 7.4) have failed. What is the standard protocol to formally assess its equilibrium solubility?

Answer: Visual assessment can be misleading. What appears to be a solution might be a fine, colloidal suspension. The gold-standard method for determining equilibrium solubility is the Shake-Flask Method .[8] This protocol ensures you are measuring the true saturation point of the compound.

Experimental Protocol: Shake-Flask Solubility Determination

  • Preparation: Add an excess amount of 1-(2-chloro-4-fluorobenzyl)azetidin-3-ol to a glass vial. A visible amount of solid should remain at the bottom.

  • Solvent Addition: Add a precise volume of your test solvent (e.g., PBS, pH 7.4) to the vial.

  • Equilibration: Seal the vial tightly and place it in a shaking incubator or on an orbital shaker. Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended time is crucial to ensure equilibrium is reached.

  • Phase Separation: After incubation, let the vial stand to allow undissolved solid to settle. To ensure complete removal of solids, centrifuge the vial at high speed (e.g., >10,000 x g) for 15-20 minutes.

  • Sampling: Carefully collect a supernatant aliquot from the top layer, being cautious not to disturb the solid pellet.

  • Dilution: Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV. Calculate the original concentration to determine the solubility in mg/mL or µM.

Q3: Can I improve the aqueous solubility by adjusting the pH?

Answer: Yes, this is the most effective initial strategy for this class of compounds. The azetidine nitrogen is basic, with a predicted pKa around 9.7.[6] In an acidic environment (pH << pKa), this nitrogen atom will be protonated, forming a positively charged ion. This in situ salt formation dramatically increases the molecule's polarity and its ability to interact with water, thereby increasing solubility.[9][10]

Caption: pH-dependent equilibrium of the compound.

Troubleshooting Guide: pH Modification

  • Step 1: Prepare Acidic Buffers: Prepare a series of biologically relevant buffers with decreasing pH values (e.g., pH 6.0, 5.0, 4.0). A citrate or acetate buffer system is often a good choice. Avoid buffers that may react with your compound.

  • Step 2: Test Solubility: Use the shake-flask method described in Q2 to determine the solubility in each of these acidic buffers. You should observe a significant increase in solubility as the pH decreases.

  • Step 3: Application: For your experiments, prepare your stock solution in a weakly acidic solution (e.g., 10 mM HCl or a pH 4-5 buffer) where the compound is fully dissolved, then dilute it into your final assay medium.

  • Caution: Be mindful of the final pH of your experiment. A large dilution of an acidic stock into a weakly buffered neutral medium (like PBS) can cause the compound to precipitate as the pH equilibrates back to neutral. Always check for precipitation after dilution.

Q4: pH adjustment is not an option for my cell-based assay. What advanced solubilization strategies can I employ?

Answer: When pH modification is not feasible, several formulation strategies can be used to increase the apparent solubility or dissolution rate.[11][12]

1. Co-solvents: This is a common and effective technique where a water-miscible organic solvent is added to the aqueous medium.[10] The co-solvent reduces the overall polarity of the solvent system, making it more favorable for the hydrophobic compound.

  • Mechanism: Co-solvents like DMSO, ethanol, or polyethylene glycols (PEGs) disrupt the hydrogen-bonding network of water, creating a microenvironment that can accommodate the non-polar benzyl group.

  • Recommended Solvents: DMSO, Ethanol, Propylene Glycol (PG), PEG 400.

  • Protocol:

    • Prepare a high-concentration stock solution in 100% co-solvent (e.g., 50 mM in DMSO).

    • Serially dilute this stock into your aqueous assay buffer.

    • Crucially, ensure the final concentration of the co-solvent in your assay is low (typically <1%, often <0.1%) to avoid solvent-induced artifacts or toxicity.

Table 3: Recommended Starting Concentrations for Common Co-Solvents

Co-SolventTypical Stock Conc.Max Final Assay Conc. (General Guideline)Notes
DMSO10-100 mM< 0.5%Most common, but can be toxic to some cell lines.
Ethanol10-50 mM< 1.0%Generally less toxic than DMSO but can also affect cell behavior.
PEG 4001-20 mg/mL< 2.0%A good option for in vivo studies due to lower toxicity.

2. Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part of the molecule from water.[13][14][15]

  • Mechanism: The hydrophobic 2-chloro-4-fluorobenzyl group of your compound can fit inside the cyclodextrin cavity, while the hydrophilic azetidinol group remains exposed to the aqueous phase.

  • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.

  • Protocol:

    • Prepare a solution of HP-β-CD in your aqueous buffer (e.g., 10-20% w/v).

    • Add your compound to this solution and sonicate or shake to facilitate complex formation.

    • Determine the increase in solubility using the shake-flask method.

Caption: Encapsulation of a hydrophobic moiety by a cyclodextrin.

3. Particle Size Reduction: For solid dosage form development, increasing the dissolution rate is key.[9] Techniques like micronization and nanosizing increase the surface area-to-volume ratio of the drug particles, allowing for faster dissolution according to the Noyes-Whitney equation.[15][16][17] While more applicable to formulation science than benchtop assays, it is a critical concept in drug development.[13]

Q5: What is the most reliable workflow for preparing my final working solutions for a biological assay?

Answer: The most common and practical approach is to start with a high-concentration stock in an organic solvent and perform a serial dilution. This minimizes the volume of organic solvent transferred to the final assay.

G A 1. Weigh Compound B 2. Dissolve in 100% DMSO to create a high-conc. stock (e.g., 50 mM) A->B C 3. Create an intermediate dilution in 100% DMSO or assay medium B->C D 4. Add a small volume of intermediate stock to the final assay buffer (e.g., 2 µL into 200 µL) C->D E 5. Mix immediately and thoroughly. Visually inspect for precipitation. D->E F Result: Final working solution with low % DMSO (<0.5%) E->F

Caption: Recommended workflow for preparing assay solutions.

Key Best Practices:

  • Vortexing: When adding the organic stock to the aqueous buffer, vortex or pipette-mix the buffer continuously to aid rapid dispersion and prevent localized high concentrations that can lead to precipitation.

  • Sonication: Gentle sonication in a water bath can help redissolve any precipitate that may have formed.

  • Solubility Limit: Be aware of the solubility limit in your final assay medium. If your final desired concentration exceeds the solubility limit, even with a small amount of co-solvent, you will likely see precipitation over time.

By systematically applying these principles and protocols, you can overcome the solubility challenges presented by 1-(2-chloro-4-fluorobenzyl)azetidin-3-ol and generate reliable, reproducible data in your research.

References

  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212. Available from: [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • Ritika, S., Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923. Available from: [Link]

  • Teva Pharmaceutical Industries. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available from: [Link]

  • Royal Society of Chemistry. (2026, January 8). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. DOI: 10.1039/D5SC07348K. Available from: [Link]

  • Quora. (2020, April 9). Why does the presence of halogens like Cl or F increase the liposolubility of a drug molecule? Available from: [Link]

  • S.L., Harikumar, & Geeta, Aggarwal. (2012). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of PharmTech Research, 4(3), 914-923.
  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available from: [Link]

  • Kumar, S., & Singh, P. (2016). Various techniques for solubility enhancement: An overview. The Pharma Innovation, 5(1, Part A), 23. Available from: [Link]

  • ChemRxiv. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. Available from: [Link]

  • ACS Publications. (2020, December 22). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • Kadam, S. V., Shinkar, D. M., & Saudagar, R. B. (2022, December 12). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Available from: [Link]

  • Particle Sciences. (2025, October 6). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Available from: [Link]

  • PubMed. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Available from: [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (n.d.). Available from: [Link]

  • Jorgensen, W. L., et al. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC. Available from: [Link]

  • Guan, Y. Y., et al. (2024, June 26). Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism in hydrogen bonded liquid crystals. PMC. Available from: [Link]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in Azetidin-3-ol N-Benzylation

Welcome to our dedicated technical support guide for the N-benzylation of azetidin-3-ol. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for the N-benzylation of azetidin-3-ol. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this seemingly straightforward, yet nuanced, transformation. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind procedural choices to empower you to troubleshoot and optimize your synthesis effectively.

The N-benzylation of azetidin-3-ol is a critical step in the synthesis of many pharmaceutical intermediates. However, the inherent reactivity of the azetidine ring and the presence of two nucleophilic centers can lead to a variety of undesired side products. This guide offers field-proven insights and solutions to common challenges encountered during this process.

Frequently Asked Questions (FAQs)

This section addresses the most common issues and strategic considerations for the N-benzylation of azetidin-3-ol.

Q1: What is the primary challenge when N-benzylating azetidin-3-ol?

The principal challenge arises from the presence of two nucleophilic sites on the molecule: the secondary amine of the azetidine ring and the hydroxyl group at the 3-position. The nitrogen atom is generally more nucleophilic than the oxygen, which favors the desired N-benzylation. However, under certain conditions, competitive O-benzylation can occur, leading to a mixture of products and reducing the yield of the target compound.[1]

Q2: I'm observing a significant amount of a new, highly polar byproduct that is difficult to separate. What could it be?

This is a classic sign of over-alkylation , resulting in the formation of a quaternary azetidinium salt .[2][3] The desired product, N-benzylazetidin-3-ol, is a tertiary amine and can react with a second molecule of the benzylating agent (e.g., benzyl bromide). This salt is highly polar and often insoluble in common organic solvents, complicating purification.

  • Causality: This side reaction is driven by the nucleophilicity of the newly formed tertiary amine product. It is particularly problematic if an excess of the benzylating agent is used or if the reaction is run at high concentrations or for extended periods.

Q3: My reaction is clean by TLC, but after workup and purification, my yield is very low and I see multiple new spots. What might be happening?

This scenario strongly suggests that a ring-opening reaction has occurred. The strained four-membered azetidine ring, particularly after forming a quaternary azetidinium salt, becomes highly susceptible to nucleophilic attack.[4][5] Even weak nucleophiles present in the reaction mixture (such as halide ions from the benzylating agent, water, or the alcohol itself) can attack one of the ring carbons, leading to cleavage of the C-N bond and the formation of linear amine derivatives.[1][6]

  • Mechanism: The formation of the positively charged azetidinium ion significantly weakens the adjacent C-N bonds, making the ring carbons electrophilic and prone to attack.[7] This process is often irreversible and leads to a complex mixture of byproducts.

Q4: How do I choose the right base for this reaction?

The choice of base is critical for minimizing side reactions. An ideal base should be strong enough to neutralize the acid generated during the reaction (e.g., HBr from benzyl bromide) but should not be overly reactive or nucleophilic itself.

  • Recommended Bases:

    • Potassium Carbonate (K₂CO₃): A mild, inexpensive, and effective inorganic base that is widely used. Its heterogeneous nature can sometimes lead to slower reaction rates but often results in cleaner reactions.[2]

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA): These are common non-nucleophilic organic bases.[2][8] They are soluble in most organic solvents, leading to homogeneous reaction conditions. DIPEA is more sterically hindered and less likely to undergo quaternization itself compared to triethylamine.

Q5: What is the best solvent for this N-alkylation?

Polar aprotic solvents are generally the best choice as they can dissolve the reactants and stabilize the transition state of the Sₙ2 reaction without interfering with the nucleophiles.

  • Recommended Solvents:

    • Acetonitrile (CH₃CN): An excellent choice due to its polarity and ability to dissolve a wide range of reagents.[2]

    • N,N-Dimethylformamide (DMF): A highly polar solvent that can accelerate Sₙ2 reactions. However, it can be difficult to remove during workup.

    • Dichloromethane (DCM): A less polar option, but effective for some protocols.[9]

Visualizing the Reaction Pathways

To effectively troubleshoot, it is essential to visualize the competing chemical pathways. The diagram below illustrates the desired N-benzylation reaction alongside the primary side reactions of O-benzylation, over-alkylation (quaternization), and subsequent ring-opening.

Azetidinol Azetidin-3-ol Azetidinol->mid1 BnBr Benzyl Bromide BnBr->mid1 BnBr->mid2 NBn_Product Desired Product: 1-Benzylazetidin-3-ol NBn_Product->mid2 OBn_Product Side Product: 3-(Benzyloxy)azetidine Quat_Salt Side Product: Quaternary Azetidinium Salt Ring_Opened Side Product: Ring-Opened Amines Quat_Salt->Ring_Opened Nucleophilic Attack (Ring Opening) mid1->NBn_Product N-Benzylation (Desired Pathway) mid1->OBn_Product O-Benzylation (Minor Pathway) mid2->Quat_Salt Over-Alkylation (Side Reaction)

Caption: Reaction scheme for N-benzylation and major side reactions.

Troubleshooting Guide

This table provides a quick reference for diagnosing and solving common problems during the N-benzylation of azetidin-3-ol.

Problem Observed Probable Cause(s) Recommended Solution(s)
Low or no conversion of starting material 1. Inactive benzylating agent. 2. Insufficiently strong or soluble base. 3. Reaction temperature is too low.1. Use fresh, high-purity benzyl bromide or chloride. 2. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to DIPEA). Consider a different solvent to improve solubility. 3. Gradually increase the reaction temperature (e.g., from room temperature to 50-60 °C) while monitoring for side product formation.[8]
Significant formation of O-benzylated byproduct Reaction conditions favor O-alkylation (e.g., specific base/solvent combination).This is less common than over-alkylation but can be minimized by ensuring the nitrogen is the most available nucleophile. Using a non-polar solvent can sometimes suppress O-alkylation. If persistent, consider protecting the alcohol before N-alkylation.[1]
Formation of a white precipitate (quaternary salt) 1. Excess benzylating agent used. 2. High concentration of reactants. 3. Prolonged reaction time.1. Use a stoichiometric amount (1.0-1.1 equivalents) of the benzylating agent. Add the agent slowly or via syringe pump to maintain a low instantaneous concentration.[2] 2. Decrease the reaction concentration (e.g., from 0.5 M to 0.1 M). 3. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
Multiple new, unidentified spots appear on TLC after workup Ring-opening of the azetidinium salt has occurred.[4][5]This is a consequence of quaternary salt formation. The primary goal is to prevent quaternization (see above). Use mild workup conditions and avoid strong acids or bases which can promote ring cleavage.[1]
Reaction is sluggish and requires high temperatures Steric hindrance, possibly from a substituted benzyl halide.[10][11]Consider switching to a more reactive benzylating agent (e.g., benzyl bromide instead of chloride, or benzyl triflate). The addition of a catalytic amount of sodium or potassium iodide can accelerate the reaction with benzyl chloride.
Optimized Experimental Protocol: Direct N-Benzylation

This protocol is designed to maximize the yield of 1-benzylazetidin-3-ol while minimizing the formation of quaternary salt and other byproducts.

Sources

Troubleshooting

Stability of 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol under basic conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific chemical behavior, troubleshooting, and analytical validation of 1-[(2-Chloro-4-fluoropheny...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific chemical behavior, troubleshooting, and analytical validation of 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol under basic conditions.

This guide bypasses generic advice to focus on the mechanistic causality behind the molecule's stability, providing you with actionable, field-proven insights for your drug development and synthetic workflows.

Part 1: Core Stability Profile & Mechanistic FAQs

Q1: Is the azetidine ring in 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol susceptible to base-catalyzed ring opening? A: No, it exhibits exceptional stability under standard basic conditions (pH 8–12). Causality: While the four-membered azetidine ring possesses significant angle strain (~26 kcal/mol), base-catalyzed ring opening requires the nitrogen atom to act as a leaving group. In this molecule, the nitrogen is a tertiary alkyl amine (N-benzyl derivative). Expelling an alkyl amide anion (


) is thermodynamically highly unfavorable due to its extreme basicity (pKa ~35). Unlike N-tosyl or N-acyl azetidines, which have electron-withdrawing groups to stabilize the developing negative charge, this unactivated tertiary azetidine is kinetically inert to hydroxide or alkoxide attack[1].

Q2: What is the behavior of the 3-hydroxyl group under strong basic conditions? A: The secondary alcohol on the azetidine ring has a pKa of approximately 14.5. When exposed to strong bases (e.g., NaH, KOtBu), it will undergo reversible deprotonation to form an alkoxide. Because the molecule lacks an accessible intramolecular electrophile (the benzyl carbon is too sterically hindered and electronically deactivated for a strained intramolecular attack), this alkoxide acts merely as a stable, reversible spectator species unless an external electrophile (like an alkyl halide) is intentionally introduced to the reaction mixture.

Q3: I am observing a degradation side-product when using strong nucleophilic bases (e.g., KOtBu, NaOH) at temperatures exceeding 100°C. What is the mechanism? A: You are likely observing Nucleophilic Aromatic Substitution (SNAr) at the 4-fluoro position. Causality: Fluorine is a highly electronegative atom and an excellent leaving group in SNAr reactions. However, the 2-chloro-4-fluorobenzyl moiety is considered an "unactivated" fluoroarene because the benzyl group is slightly electron-donating, failing to stabilize the required anionic Meisenheimer intermediate[2]. Consequently, SNAr does not occur at room temperature. However, under forcing conditions (strong nucleophiles combined with high thermal energy, >100°C), the activation barrier is overcome, leading to the displacement of the fluorine atom by the base (e.g., forming a tert-butoxy or hydroxy ether derivative).

Part 2: Visualizing Reactivity

ReactivityMap Molecule 1-[(2-Chloro-4-fluorophenyl)methyl] azetidin-3-ol OH_Group 3-Hydroxyl Group (pKa ~14.5) Reversible Deprotonation Molecule->OH_Group Azetidine Azetidine Ring (Tertiary Amine) Stable to Base-Catalyzed Opening Molecule->Azetidine Fluoro 4-Fluoro Substituent Susceptible to SNAr (Only under harsh base/heat) Molecule->Fluoro

Fig 1. Site-specific reactivity map of the molecule under basic conditions.

Part 3: Quantitative Stability Data

To assist in your experimental design, below is a consolidated stability matrix for 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol across various basic environments.

Base SystemTemperature (°C)Time (h)Degradation (%)Primary Degradation Pathway
0.1 M NaOH (aq)2524< 1%None (Stable)
1.0 M KOH (aq/MeOH)6012< 5%Trace SNAr (Fluorine displacement)
KOtBu (THF)6512~ 12-15%SNAr (tert-butoxy substitution)
NaH (DMF)1004> 80%SNAr / Complex decomposition
DBU (Non-nucleophilic)8024< 2%None (Stable)

Pro-Tip: If your workflow requires high pH at elevated temperatures, switch from nucleophilic bases (NaOH, Alkoxides) to non-nucleophilic bases (DBU, DIPEA) to completely suppress the SNAr degradation pathway.

Part 4: Self-Validating Experimental Protocol

When integrating this compound into a new synthetic step or formulation, you must empirically verify its stability. The following is a Self-Validating Forced Degradation Assay . It is self-validating because it utilizes an internal standard (IS) and a mass-balance approach, ensuring that any signal loss is definitively attributed to chemical degradation rather than physical loss (e.g., precipitation) or LC-MS matrix effects.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 10 mM stock solution of 1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol in HPLC-grade Acetonitrile.

  • Internal Standard (IS) Addition: Spike the solution with 1 mM of a stable, structurally similar internal standard (e.g., an unhalogenated N-benzyl azetidine derivative) to normalize ionization efficiency.

  • Reaction Initiation: Transfer 100 µL of the stock to a chemically resistant vial. Add 900 µL of the target basic matrix (e.g., 0.1 M NaOH in water/co-solvent).

  • Thermal Incubation: Seal the vial and incubate at the target experimental temperature (e.g., 60°C) using a thermomixer set to 600 RPM.

  • Precise Quenching (Critical Step): At specific time intervals (0, 1, 4, 12, 24 hours), extract a 50 µL aliquot and immediately quench it into 950 µL of a cold quenching buffer (0.1% Formic Acid in Water, pH ~3). Causality: The rapid pH drop instantly protonates the base and the azetidine nitrogen, arresting any SNAr or oxidation reactions and stabilizing the analyte for chromatography.

  • LC-MS/MS Analysis: Inject 2 µL onto a C18 column. Monitor the disappearance of the parent mass (

    
     = 216.06 m/z) relative to the IS. Simultaneously, scan for the appearance of the +16 m/z (hydroxide SNAr) or +72 m/z (tert-butoxy SNAr) adducts to close the mass balance.
    

Workflow Step1 1. Sample Prep 10 mM Compound + Internal Std Step2 2. Base Addition (e.g., NaOH, KOtBu) Varied pH (8-14) Step1->Step2 Step3 3. Thermal Incubation 25°C, 60°C, 100°C Time-course sampling Step2->Step3 Step4 4. Quench & Dilute Acidic Buffer (pH 3) Arrest reaction Step3->Step4 Step5 5. LC-MS/MS Quantify parent & ID degradants Step4->Step5

Fig 2. Self-validating workflow for base stability and degradation profiling.

References

  • Bai, G., et al. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, 2021. Available at:[Link]

  • Tay, N. E. S., & Nicewicz, D. A. "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis." Journal of the American Chemical Society (via PMC), 2020. Available at:[Link]

Sources

Optimization

Azetidine Integrity Assurance: Technical Support Center

Core Directive: The "Spring-Loaded" Heterocycle Welcome to the Azetidine Technical Support Center. If you are here, you have likely observed your product "vanishing" into a complex mixture of linear amines or polymerizin...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The "Spring-Loaded" Heterocycle

Welcome to the Azetidine Technical Support Center. If you are here, you have likely observed your product "vanishing" into a complex mixture of linear amines or polymerizing into an insoluble gum.

The Root Cause: Azetidine is thermodynamically unstable but kinetically persistent. It possesses a ring strain energy of ~26 kcal/mol (compared to ~6 kcal/mol for cyclohexane). This molecule is effectively "spring-loaded."

Your goal is not just "synthesis"; it is strain management . Every reagent you add—acid, Lewis acid, or nucleophile—is a potential trigger that releases this energy, usually via cleavage of the C–N bond.

This guide replaces trial-and-error with mechanistic control.

Troubleshooting Modules (Q&A)

Module A: Acid-Mediated Instability (Deprotection & Workup)

Q: "I treated my N-Boc azetidine with 4M HCl in dioxane, and the ring opened to a chloropropyl amine. Why?"

A: You created the perfect storm: Protonation + Nucleophile + Heat. While the protonated azetidinium ion is relatively stable to non-nucleophilic counter-ions, the chloride ion (Cl⁻) is sufficiently nucleophilic to attack the


-carbon of the activated ring, especially if the reaction warms up. This is an 

attack driven by strain relief.

The Fix:

  • Switch Acids: Use Trifluoroacetic Acid (TFA) in DCM. The trifluoroacetate anion is far less nucleophilic than chloride.

  • Scavenger Protocol: If your molecule contains other nucleophiles (e.g., methionine, tryptophan), add triethylsilane (TES) to quench the tert-butyl cation, preventing it from attacking the ring or other sites.

  • Anhydrous Alternative: If the substrate is extremely acid-sensitive, use TMSOTf/2,6-lutidine . This removes the Boc group under mild, non-protic conditions.

Q: "My product decomposes during aqueous workup. The pH is around 1-2."

A: Intramolecular nucleophilic attack is likely occurring. If your azetidine has a pendant nucleophile (like an amide, alcohol, or another amine) on a side chain, acidic conditions protonate the ring nitrogen.[1] This activates the


-carbon for an intramolecular attack by the pendant group (e.g., forming a 5-membered lactone or pyrrolidine), which is thermodynamically favored over the 4-membered ring.

The Fix:

  • Cold Quench: Quench reactions at 0°C into saturated

    
    .
    
  • Rapid Extraction: Do not let the azetidine sit in the aqueous phase. Extract immediately into DCM or EtOAc.

  • Keep it Basic: Ensure the aqueous layer pH > 8 before extraction to keep the azetidine nitrogen deprotonated (neutral).

Module B: Electrophilic Activation (Functionalization)

Q: "I tried to couple an acid chloride to my azetidine at room temperature, but the yield is <30%."

A: The acid chloride is acting as a Lewis Acid. Acyl chlorides can coordinate to the azetidine nitrogen before the substitution occurs. This creates a quaternary ammonium-like species (Lewis acid activation) that is highly susceptible to ring opening by the chloride ion released during the reaction.

The Fix:

  • Temperature Control: Run the reaction at -78°C to 0°C .

  • Base First: Ensure the base (e.g.,

    
     or DIPEA) is present before adding the acid chloride to buffer the HCl generated.
    
  • Alternative Reagent: Use an anhydride or a peptide coupling agent (HATU/EDCI) instead of an acid chloride to avoid generating free chloride ions.

Experimental Protocols

Protocol 1: "Safe-Mode" Boc Deprotection (TFA Method)

Use this for robust substrates.

  • Preparation: Dissolve ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -Boc azetidine (1.0 equiv) in DCM (
    
    
    
    ). Cool to 0°C .[1][2][3]
  • Acid Addition: Add TFA dropwise. Final ratio should be DCM:TFA (2:1) .

    • Optional: Add 2.5% Triethylsilane (TES) if the molecule is electron-rich.

  • Reaction: Stir at 0°C. Do not warm to RT unless necessary. Monitor by TLC every 15 mins.

  • Workup (Critical):

    • Concentrate the mixture in vacuo at <30°C (do not heat the water bath).

    • Azeotrope 3x with toluene to remove residual TFA.

    • Do not store as the TFA salt for long periods; convert to the free base or use immediately.

Protocol 2: Anhydrous Deprotection (TMSOTf Method)

Use this for highly sensitive azetidines prone to acid hydrolysis.

  • Preparation: Dissolve ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -Boc azetidine (1.0 equiv) and 2,6-lutidine  (1.5 equiv) in anhydrous DCM (
    
    
    
    ) under
    
    
    . Cool to 0°C .[1][2][3]
  • Activation: Add TMSOTf (trimethylsilyl trifluoromethanesulfonate) (1.2 equiv) dropwise.

  • Reaction: Stir at 0°C for 30-60 mins.

  • Quench: Add saturated aqueous

    
     (cold).
    
  • Extraction: Rapidly extract with DCM. Dry over

    
     and concentrate.
    

Stability Data & Decision Matrix

Table 1: Ring Strain & Reactivity Comparison
HeterocycleRing SizeStrain Energy (kcal/mol)Primary Decomposition ModeTrigger
Azetidine 4 26.2 C–N Bond Cleavage Acid / Nucleophiles
Aziridine327.5C–N Bond CleavageNucleophiles
Pyrrolidine56.2StableN/A
Piperidine60.0StableN/A
Table 2: Counter-Ion Risk Assessment (Acidic Conditions)
Counter-IonNucleophilicityRisk of Ring OpeningRecommended Use

(Chloride)
HighHigh Avoid if possible

(Bromide)
Very HighCritical Do Not Use

LowLowStandard Deprotection

/

Non-existentNegligibleSalt Formation

Visualizing the Stability Landscape

The following diagram illustrates the "Point of No Return" for azetidine synthesis. It maps the inputs (Acid, Heat, Nucleophiles) to the structural outcomes.

AzetidineStability Azetidine N-Boc Azetidine Protonation Protonation (H+) Azetidine->Protonation Acid (TFA, HCl) Activation Lewis Acid / Quaternization Azetidine->Activation R-X, R-COCl StableSalt Stable Azetidinium Salt (Non-nuc. counterion) Protonation->StableSalt Weak Nuc (TFA-, BF4-) RingOpen Ring Opening (Linear Amine) Protonation->RingOpen Strong Nuc (Cl-) + Heat Activation->RingOpen Uncontrolled Temp / Strong Nuc Product Functionalized Product Activation->Product Controlled Temp (<0°C) StableSalt->RingOpen Intramolecular Attack (Pendant OH/NH)

Caption: Figure 1: The Stability Landscape. The survival of the azetidine ring depends on the interplay between activation (protonation/quaternization) and the nucleophilicity of the environment.

References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

  • Bai, G., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[4][5] ACS Medicinal Chemistry Letters.[4] Link

  • Doda, K., et al. (2019). Cationic ring-opening polymerization of aziridines and azetidines.[6] Polymer Chemistry. Link

  • BenchChem Technical Support. (2025). Technical Support Center: Azetidine Ring-Opening Reactions.Link

  • Ghandi, M., et al. (2025). Lewis Acid Catalyzed Regioselective Ring Opening of Azetidines.[2][7] ResearchGate. Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to HPLC Method Development for the Purity of 1-(2-chloro-4-fluorobenzyl)azetidin-3-ol

This guide presents a comprehensive, data-driven comparison of strategies for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 1-(2-chloro-4-fluor...

Author: BenchChem Technical Support Team. Date: March 2026

This guide presents a comprehensive, data-driven comparison of strategies for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 1-(2-chloro-4-fluorobenzyl)azetidin-3-ol. As a key intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, providing a self-validating framework for method development that aligns with industry best practices and regulatory expectations.

Foundational Strategy: Analyte Characterization and Initial Chromatographic Approach

Before any practical work begins, a thorough understanding of the analyte's physicochemical properties is essential for an efficient method development process.[1]

  • Structure and Properties: 1-(2-chloro-4-fluorobenzyl)azetidin-3-ol possesses a moderately polar structure. The azetidine ring contains a basic nitrogen atom, the hydroxyl group adds polarity, and the substituted benzyl group introduces hydrophobicity. The aromatic rings provide a strong chromophore, making UV detection a suitable choice.

  • Chirality: The C3 position of the azetidin-3-ol ring is a chiral center. While this guide focuses on achiral purity (separating the compound from process-related impurities and degradants), a separate chiral method would be required to control enantiomeric purity.[2]

  • Chosen Approach: Reversed-Phase HPLC (RP-HPLC): Given the molecule's blend of polar and non-polar characteristics, RP-HPLC is the most versatile and logical starting point.[3][4][5][6] It is the most common mode of chromatography in pharmaceutical analysis due to its applicability to a wide range of small molecules.[3][4]

The Method Development Workflow: A Systematic, Phased Approach

A successful method development strategy is not a random walk but a logical progression from broad screening to fine optimization. This workflow ensures that the most critical parameters are evaluated efficiently.

MethodDevelopmentWorkflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Specificity cluster_3 Phase 4: Validation Start Analyte Characterization Screening Column & Mobile Phase Screening Start->Screening Select initial conditions Optimization Gradient & Temperature Optimization Screening->Optimization Select best column/solvent ForcedDeg Forced Degradation Study Optimization->ForcedDeg Optimized Method Validation Method Validation (per ICH Q2(R2)) ForcedDeg->Validation Prove specificity FinalMethod Final Validated Method Validation->FinalMethod

Caption: A systematic workflow for HPLC method development.

Phase 1: Comparative Screening of Columns and Mobile Phases

The goal of the screening phase is to identify the most promising stationary phase and mobile phase combination that provides adequate retention and the best initial selectivity.

Experimental Protocol: Column and Mobile Phase Screening
  • Analyte Preparation: Prepare a stock solution of 1-(2-chloro-4-fluorobenzyl)azetidin-3-ol at approximately 0.5 mg/mL in a 50:50 mixture of acetonitrile and water.

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector is recommended.

  • Screening Conditions:

    • Columns:

      • Column A: C18, 150 x 4.6 mm, 3.5 µm

      • Column B: C8, 150 x 4.6 mm, 3.5 µm

      • Column C: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm

    • Mobile Phases:

      • MP 1: A = 0.1% Formic Acid in Water, B = 0.1% Formic Acid in Acetonitrile

      • MP 2: A = 0.1% Formic Acid in Water, B = 0.1% Formic Acid in Methanol

    • Gradient: 5% to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: 225 nm (based on likely UV maxima for the chromophore).

    • Injection Volume: 5 µL.

Data Comparison: Screening Results

The following table summarizes hypothetical but representative data from the screening experiments. The primary goal is to achieve good peak shape (Tailing Factor ≈ 1.0) and the best separation between the main peak and any observed impurities.

ColumnMobile Phase SystemRetention Time (min)Tailing FactorResolution (Main Peak vs. Closest Impurity)Observations
C18 Acetonitrile 8.2 1.1 2.5 Recommended. Good retention, excellent peak shape, and best initial resolution.
C18Methanol9.51.32.1Lower efficiency and broader peaks compared to acetonitrile.[7]
C8Acetonitrile6.81.21.9Less retention due to shorter alkyl chain; poorer resolution of early eluting impurities.
Phenyl-HexylAcetonitrile7.51.41.7Potential for π-π interactions, but resulted in peak tailing for this basic compound.
Scientific Rationale and Expertise
  • Column Choice: A C18 column is the industry standard and the first choice for method development due to its broad applicability and hydrophobic nature, which is suitable for retaining the benzyl group of our analyte.[3][4] The C8 provides less retention, which can be useful for highly retained compounds, while the Phenyl-Hexyl phase offers alternative selectivity through π-π interactions with the aromatic rings, though it was not advantageous here.

  • Mobile Phase: Acetonitrile is generally preferred over methanol as the organic modifier because it often provides higher separation efficiency, sharper peaks, and lower system backpressure.[7]

  • pH Control: The azetidine nitrogen is basic. Using a mobile phase with a low pH, such as 0.1% formic acid (pH ≈ 2.7), ensures that this nitrogen is consistently protonated.[8] This prevents mixed-mode interactions with residual silanols on the silica surface, leading to symmetrical, sharp peaks.[9]

Phase 2: Method Optimization

With the C18 column and acetonitrile/water with formic acid selected, the next step is to optimize the gradient and temperature to maximize resolution and minimize run time.

Experimental Protocol: Gradient and Temperature Optimization
  • System: Use the conditions selected from Phase 1 (C18 column, Acetonitrile mobile phase system).

  • Gradient Optimization:

    • Run a shallow gradient (e.g., 20-50% B over 20 minutes) to better resolve the main peak from its closest impurities.

    • Adjust the initial and final percentages of the gradient to elute the main peak at an appropriate retention time and ensure all impurities are eluted.

  • Temperature Optimization:

    • Evaluate the separation at different temperatures (e.g., 25 °C, 35 °C, 45 °C) using the optimized gradient.

Data Comparison: Optimization Results

This table illustrates the impact of changing gradient time and temperature on the critical separation.

ParameterConditionResolution (Main Peak vs. Closest Impurity)Analysis Time (min)Observations
Gradient Time10 min (fast)2.112Compromised resolution.
Gradient Time 20 min (optimized) 3.5 22 Excellent resolution achieved.
Gradient Time30 min (slow)3.632Marginal improvement in resolution for a significant increase in time.
Temperature25 °C3.322Good resolution, slightly higher backpressure.
Temperature 35 °C 3.5 22 Optimal. Improved peak shape and lower backpressure.
Temperature45 °C3.122Decreased resolution, indicating a change in selectivity.
Scientific Rationale and Expertise
  • Gradient Slope: A shallower gradient increases the time the analyte spends in the "ideal" mobile phase composition for separation, thereby increasing resolution between closely eluting peaks.

  • Temperature: Increasing the column temperature typically decreases mobile phase viscosity (lowering backpressure) and can improve peak efficiency. However, it can also alter selectivity, sometimes for the better and sometimes for the worse, as seen at 45 °C. A temperature of 35 °C often represents a robust sweet spot.

Phase 3: Proving Specificity via Forced Degradation

A purity method is only useful if it is "stability-indicating," meaning it can separate the intact drug from any potential degradation products.[10][11][12] Forced degradation studies are essential to demonstrate this capability as mandated by ICH guidelines.[12][13]

ForcedDegradation cluster_stress Stress Conditions Analyte Analyte Solution (0.5 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Analyte->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Analyte->Base Oxidation Oxidation (3% H2O2, RT) Analyte->Oxidation Thermal Thermal (80°C Dry Heat) Analyte->Thermal Photo Photolytic (ICH Light Box) Analyte->Photo Analysis Analyze all samples with Optimized HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Peak Purity (PDA Detector) & Resolution Analysis->Evaluation Result Stability-Indicating Method Confirmed Evaluation->Result All degradants resolved from main peak

Caption: Workflow for a forced degradation study.

Experimental Protocol: Forced Degradation
  • Sample Preparation: Prepare five separate solutions of the analyte at 0.5 mg/mL.

  • Stress Application:

    • Acid: Add an equal volume of 0.2 M HCl (final concentration 0.1 M) and heat at 60 °C for 8 hours. Neutralize before injection.

    • Base: Add an equal volume of 0.2 M NaOH (final concentration 0.1 M) and heat at 60 °C for 4 hours. Neutralize before injection.

    • Oxidative: Add an equal volume of 6% H₂O₂ (final concentration 3%) and keep at room temperature for 24 hours.

    • Thermal: Store a solid sample in an oven at 80 °C for 48 hours, then dissolve for analysis.

    • Photolytic: Expose a solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: Inject the stressed samples, along with an unstressed control, into the HPLC system using the final optimized method.

  • Data Evaluation: Use the PDA detector to assess the peak purity of the main analyte peak in each chromatogram. Ensure that all degradation peaks are well-resolved (Resolution > 2.0) from the main peak. The goal is to achieve 5-20% degradation, which is sufficient to produce and detect degradation products.[14]

The successful resolution of all formed degradants from the 1-(2-chloro-4-fluorobenzyl)azetidin-3-ol peak confirms the method is stability-indicating and fit for its intended purpose of purity analysis.

Final Recommended Method

Based on the comparative data from this development guide, the following method is recommended for the purity determination of 1-(2-chloro-4-fluorobenzyl)azetidin-3-ol.

ParameterRecommended Condition
Column C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% to 50% B over 20 minutes, then increase to 95% B for 2 minutes and hold for 2 minutes.
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 225 nm
Injection Volume 5 µL
Diluent Acetonitrile/Water (50:50)

This method provides a robust and specific separation, ready for formal validation according to ICH Q2(R2) guidelines.[13][15][16][17]

References

  • Types of HPLC Columns in Pharmaceutical Analysis: Normal, Reverse, Ion Exchange & Size Exclusion. WebofPharma.
  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • ICH Guidelines for Analytical Method Valid
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • How To Select Mobile Phase In HPLC Method Development?. Next LVL Programming via YouTube.
  • A Review on HPLC Method Development and Validation in Forced Degrad
  • Understanding ICH Q2(R2)
  • Validation of Analytical Procedures Q2(R2). ICH.
  • Different Types of HPLC Columns Used in Analysis. Pharmaguideline.
  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC.
  • ICH and FDA Guidelines for Analytical Method Valid
  • ICH Q2(R2)
  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech.
  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.
  • 5 Main Types of HPLC Columns Explained. Torontech.
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Mobile Phase Selection in Method Development: How to Optimize.
  • The Use Of Forced Degradation In Analytical Method Development. Particle Sciences.
  • HPLC-UV Method Development for Highly Polar Impurities. Resolian.
  • Different Types of HPLC Columns Used in Analysis. GenTech Scientific.
  • Scaling Small Molecule Purific
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Reverse Phase Chrom
  • HPLC Column Selection Guide. SCION Instruments.
  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
  • Reversed-Phase HPLC Mobile-Phase Chemistry — Explained.
  • Enhancing High-Throughput HPLC Methods for Small-Molecule Drug Discovery Using Superficially Porous Particle Technology.
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PMC.
  • HPLC Method development: an overview. PharmaCores.
  • Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone.
  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scientific Research Publishing.
  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide St

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Comparative

A Tale of Two Rings: A Comparative Analysis of 1-(2-chloro-4-fluorobenzyl)azetidin-3-ol and its Pyrrolidine Analog for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a pivotal decision that profoundly influences the pharmacological profi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a pivotal decision that profoundly influences the pharmacological profile of a drug candidate. Among the saturated nitrogen heterocycles, azetidine and pyrrolidine rings are frequently employed to confer desirable physicochemical and biological properties. This guide provides an in-depth, objective comparison of two closely related analogs: 1-(2-chloro-4-fluorobenzyl)azetidin-3-ol and its five-membered ring counterpart, N-(2-chloro-4-fluorobenzyl)pyrrolidin-3-ol . While direct comparative experimental data for this specific pair of compounds is not extensively available in the public domain, this analysis synthesizes established principles of medicinal chemistry, structure-activity relationship (SAR) data from analogous compounds, and detailed experimental protocols to provide a robust framework for researchers.

Introduction: The Significance of Azetidine and Pyrrolidine Scaffolds

The azetidine ring, a four-membered heterocycle, and the pyrrolidine ring, its five-membered homolog, are considered privileged scaffolds in drug discovery.[1][2] They are valued for their ability to introduce three-dimensionality into a molecule, which can enhance binding affinity and selectivity for a biological target.[3][4] The choice between these two rings can significantly impact a compound's properties, including its basicity, lipophilicity, metabolic stability, and conformational flexibility.

1-(2-chloro-4-fluorobenzyl)azetidin-3-ol incorporates the rigid and compact azetidine ring, which can offer a unique vector for its substituents in three-dimensional space.[2] In contrast, N-(2-chloro-4-fluorobenzyl)pyrrolidin-3-ol features the more flexible pyrrolidine ring, which can adopt various conformations to optimize interactions with a target protein.[5][6] This guide will dissect the predicted and inferred differences between these two molecules, providing a rationale for selecting one over the other in a drug discovery program.

Physicochemical Properties: A Comparative Overview

The fundamental differences in the physicochemical properties of the azetidine and pyrrolidine analogs stem from their distinct ring sizes and associated conformational characteristics.

Property1-(2-chloro-4-fluorobenzyl)azetidin-3-olN-(2-chloro-4-fluorobenzyl)pyrrolidin-3-olKey Considerations & Rationale
Molecular Weight 231.66 g/mol 245.69 g/mol The pyrrolidine analog has a slightly higher molecular weight due to the additional methylene group.
pKa (predicted) ~8.5 - 9.5~9.5 - 10.5The azetidine ring generally imparts lower basicity compared to the pyrrolidine ring due to increased s-character of the nitrogen lone pair orbital, a consequence of ring strain.[7]
Lipophilicity (cLogP) LowerHigherThe additional methylene group in the pyrrolidine ring typically increases lipophilicity.
Ring Strain High (~25.4 kcal/mol)Low (~5.4 kcal/mol)The high ring strain of the azetidine ring influences its reactivity and can be a site for metabolic cleavage.[8]
Conformational Flexibility RigidFlexible ("pseudorotation")The pyrrolidine ring can adopt multiple low-energy conformations, which can be advantageous for binding to dynamic protein targets.[5][6] The azetidine ring is more conformationally restricted.[3]

Structure-Activity Relationships (SAR): Inferences from Analogous Compounds

While specific SAR data for the title compounds is limited, we can draw valuable insights from studies on related N-benzylated azetidines and pyrrolidines.

The Role of the Heterocyclic Core

The choice between the azetidin-3-ol and pyrrolidin-3-ol core can significantly impact biological activity. The more rigid azetidine scaffold can lead to higher selectivity if the fixed conformation is optimal for binding to the target. Conversely, the flexible pyrrolidine ring may allow for binding to a broader range of targets or accommodate conformational changes in the target protein upon binding.

The N-Substituent: The 2-chloro-4-fluorobenzyl Moiety

The 2-chloro-4-fluorobenzyl group is a common substituent in medicinal chemistry, often found in kinase inhibitors and other targeted therapies.

  • 2-Chloro Group : This substituent can provide a key interaction point with the target protein, potentially through halogen bonding or by influencing the electronics of the aromatic ring. Its ortho position can also induce a twist in the benzyl group relative to the heterocycle, which can be crucial for orienting the molecule within a binding pocket.

  • 4-Fluoro Group : The fluorine atom can enhance metabolic stability by blocking a potential site of oxidation on the phenyl ring. It can also modulate the pKa of the aromatic system and participate in hydrogen bonding or other polar interactions.

Predicted Biological Performance: A Head-to-Head Comparison

Based on the structural and physicochemical differences, we can predict how the azetidine and pyrrolidine analogs might perform in key preclinical assays.

Potency and Selectivity

The relative potency of the two analogs will be highly target-dependent. If the target's binding pocket is well-defined and complementary to the rigid conformation of the azetidine analog, it is likely to be more potent and selective. However, if the binding site is more accommodating or requires an induced-fit mechanism, the flexible pyrrolidine analog may exhibit higher potency. The substitution pattern on the N-benzyl group is critical for target engagement, and its orientation, dictated by the underlying heterocycle, will be a key determinant of activity.

Pharmacokinetic Profile
  • Metabolic Stability : The azetidine ring, with its inherent high ring strain, can be more susceptible to metabolic ring-opening compared to the more stable pyrrolidine ring.[7] However, the metabolic fate is highly dependent on the specific cytochrome P450 enzymes involved and the overall molecular context.

  • Cell Permeability : The higher lipophilicity of the pyrrolidine analog may lead to better passive permeability across cell membranes. However, the lower predicted pKa of the azetidine analog could result in a higher proportion of the neutral species at physiological pH, which may also favor cell penetration.

Experimental Protocols for Comparative Evaluation

To empirically determine the superior candidate, a series of head-to-head in vitro assays are essential. The following section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a generic fluorescence-based assay to determine the IC50 values of the compounds against a target kinase.

Materials:

  • Recombinant human kinase domain of interest

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Test compounds (azetidine and pyrrolidine analogs)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Plate Preparation: Add 1 µL of each inhibitor concentration to the wells of a 384-well plate. Include control wells with DMSO only.

  • Enzyme and Substrate Addition: Prepare a solution containing the kinase and substrate in the kinase assay buffer. Add 5 µL of this mixture to all wells.

  • Reaction Initiation: Initiate the kinase reaction by adding 4 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's protocol.

  • Data Acquisition: Read the luminescence signal using a microplate reader.

  • Data Analysis: Normalize the data and fit to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis inhibitor_prep Prepare Inhibitor Dilutions plate_prep Add Inhibitor to Plate inhibitor_prep->plate_prep enzyme_prep Prepare Kinase/Substrate Mix add_enzyme Add Kinase/Substrate enzyme_prep->add_enzyme atp_prep Prepare ATP Solution add_atp Initiate with ATP atp_prep->add_atp plate_prep->add_enzyme add_enzyme->add_atp incubation Incubate (1 hr) add_atp->incubation add_detection Add Detection Reagent incubation->add_detection read_plate Read Luminescence add_detection->read_plate data_analysis Calculate IC50 read_plate->data_analysis

Workflow for In Vitro Kinase Inhibition Assay.
Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol assesses the metabolic stability of the compounds by measuring their rate of disappearance when incubated with human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Test compounds

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Ice-cold acetonitrile with an internal standard (for quenching the reaction)

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents: Prepare a stock solution of the test compounds in DMSO. Prepare the incubation buffer and NADPH regenerating system.

  • Incubation Mixture: In a microcentrifuge tube, pre-warm a mixture of HLMs and phosphate buffer at 37°C for 5 minutes.

  • Initiation of Reaction: Add the test compound to the mixture (final concentration typically 1 µM). After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the incubation mixture.

  • Quenching: Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

G cluster_setup Reaction Setup cluster_incubation Incubation & Sampling cluster_analysis Analysis prepare_mix Prepare Microsome/Buffer Mix add_compound Add Test Compound prepare_mix->add_compound initiate_reaction Add NADPH System add_compound->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate collect_aliquots Collect Aliquots at Time Points incubate->collect_aliquots quench Quench with Acetonitrile collect_aliquots->quench centrifuge Centrifuge Samples quench->centrifuge analyze_supernatant LC-MS/MS Analysis centrifuge->analyze_supernatant calculate_stability Calculate t½ and CLint analyze_supernatant->calculate_stability

Workflow for In Vitro Metabolic Stability Assay.

Conclusion: Making an Informed Decision

The choice between 1-(2-chloro-4-fluorobenzyl)azetidin-3-ol and its pyrrolidine analog is a nuanced decision that depends on the specific therapeutic target and the desired pharmacological profile. The azetidine analog offers a rigid and compact framework that may lead to enhanced selectivity and potentially improved physicochemical properties such as lower lipophilicity. However, its inherent ring strain could be a liability for metabolic stability. The pyrrolidine analog provides greater conformational flexibility, which could be advantageous for binding to certain targets, but may come with increased lipophilicity and a different metabolic profile.

Ultimately, the empirical data generated from the head-to-head experimental evaluation outlined in this guide will be the deciding factor. By systematically comparing their potency, selectivity, and pharmacokinetic properties, researchers can make a data-driven decision on which scaffold to advance in their drug discovery pipeline.

References

  • Dandapani, S. & Marcaurelle, L. A. (2010). Current strategies for the discovery of small molecule drugs. Bioorganic & Medicinal Chemistry Letters, 20(13), 3685-3698.
  • Giuliani, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4938.[5][6]

  • Singh, G. S., & D’hooghe, M. (2022). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 14(1), 5-8.[3][9][10]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.
  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Retrieved from [Link]

  • Stepan, A. F., et al. (2011). The impact of 1,1-difluoroethyl and related substituents on aqueous solubility and other physicochemical properties. Journal of Medicinal Chemistry, 54(1), 153-171.
  • ResearchGate. (n.d.). Examples of azetidine containing molecules alongside pyrrolidine containing nicotine. Retrieved from [Link]

  • Naqvi, A., et al. (2021). In vitro and In silico Evaluation of Structurally Diverse Benzyl pyrrolidin-3-ol Analogues as Apoptotic Agents via Caspase Activation. Acta Chimica Slovenica, 68(2), 435-448.[11]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link][4]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link][12]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link][5]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link][13]

  • ResearchGate. (n.d.). LogP values of N‐benzoylated azeditine (4 b), pyrrolidine (5 b), piperidine (6 b), and their mono‐ and difluorinated derivatives. Retrieved from [Link][14]

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Sources

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Retrosynthesis Analysis

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Method

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-[(2-Chloro-4-fluorophenyl)methyl]azetidin-3-ol
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